MitoB-d15
説明
特性
分子式 |
C25H23BBrO2P |
|---|---|
分子量 |
492.2 g/mol |
IUPAC名 |
(3-boronophenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |
InChIキー |
VDNRROALFUZCBO-CORGUAOTSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC=CC(=C2)B(O)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |
正規SMILES |
B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-] |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: MitoB-d15 Chemical Structure, Properties, and Application in Mitochondrial ROS Profiling
Executive Summary
MitoB-d15 is the deuterated isotopologue of MitoB, a ratiometric mass spectrometry probe designed for the precise quantification of mitochondrial hydrogen peroxide (
Part 1: Chemical Architecture and Properties
The efficacy of MitoB-d15 relies on its dual-domain structure: a lipophilic cation for targeting and a boronic acid switch for sensing.
Structural Composition
-
Core Scaffold: Triphenylphosphonium (TPP) lipophilic cation.[4]
-
Sensing Moiety: Arylboronic acid linked to the TPP core via a benzyl group.
-
Isotopic Labeling (d15): The "d15" designation refers to the substitution of 15 hydrogen atoms with deuterium (
) on the three phenyl rings of the phosphonium group (5 deuteriums per ring).
Physicochemical Data Table
| Property | MitoB (Analyte) | MitoB-d15 (Internal Standard) |
| IUPAC Name | [3-(dihydroxyboronyl)benzyl]triphenylphosphonium bromide | [3-(dihydroxyboronyl)benzyl]triphenyl-d15-phosphonium bromide |
| Molecular Formula | ||
| Molecular Weight | 477.14 g/mol | 492.23 g/mol |
| Mass Shift | - | +15 Da |
| Solubility | DMSO (10 mg/ml), Ethanol (0.5 mg/ml) | DMSO (10 mg/ml), Ethanol (0.5 mg/ml) |
| Stability | Hygroscopic; store at -20°C | Stable isotope; store at -20°C |
| CAS Number | 1247025-84-8 | 1794760-08-9 (varies by salt) |
The Deuterium Advantage
The chemical properties of MitoB-d15 (pKa, lipophilicity, reaction kinetics) are virtually identical to unlabeled MitoB. However, the +15 Da mass shift allows the mass spectrometer to distinguish the standard from the biological analyte. This is essential for correcting variations in:
-
Extraction Efficiency: Loss of analyte during tissue homogenization.
-
Ionization Suppression: Matrix effects in the MS source that reduce signal intensity.
Part 2: Mechanism of Action
The MitoB method relies on a two-step mechanism: Accumulation and Conversion .[5]
Mitochondrial Accumulation
MitoB is a lipophilic cation. It permeates lipid bilayers and accumulates within the mitochondrial matrix driven by the mitochondrial membrane potential (
-
Cytosol vs. Extracellular: ~5-10 fold accumulation.
-
Matrix vs. Cytosol: ~100-500 fold accumulation.
-
Result: The probe is concentrated almost exclusively in the mitochondria, ensuring the signal reflects mitochondrial ROS, not cytosolic.
The Boronate Switch Reaction
Once inside the matrix, the arylboronic acid moiety of MitoB reacts selectively with Hydrogen Peroxide (
This reaction is irreversible under physiological conditions. The ratio of MitoP / MitoB acts as the readout for
Mechanistic Pathway Diagram
Figure 1: The mechanistic pathway of MitoB uptake and conversion to MitoP within the mitochondrial matrix.
Part 3: Experimental Workflow (The "MitoB Method")
This protocol emphasizes Scientific Integrity . The critical risk in ROS measurement is ex vivo oxidation (artifactual formation of MitoP during extraction). The protocol below mitigates this using flash freezing and the d15 standard.
Phase 1: In Vivo Administration
-
Preparation: Dissolve MitoB in saline/ethanol vehicle.
-
Injection: Administer via tail vein (mice) or dorsal vessel (Drosophila).
-
Dosage: Typically 2-5 nmol/g body weight.
-
-
Incubation: Allow 3–6 hours for circulation. This period allows MitoB to equilibrate and react with endogenous
.[8][10]
Phase 2: Sample Collection (Critical Control Point)
-
Euthanasia: Must be rapid to prevent hypoxia-induced ROS bursts.
-
Flash Freezing: Tissues must be frozen in liquid nitrogen immediately (<30 seconds) after harvest.
-
Why? Stops the chemical reaction. Any delay here invalidates the results.
-
Phase 3: Extraction with MitoB-d15 Spiking
This is where the d15 standard is utilized.
-
Homogenization Buffer: Prepare buffer containing alkylating agents (e.g., NEM) to block thiols, though MitoB is relatively resistant to thiols compared to other probes.
-
Spiking (The Self-Validating Step):
-
Add a known quantity of MitoB-d15 AND MitoP-d15 to the frozen tissue before homogenization.
-
Logic: If you lose 50% of your sample during extraction, you also lose 50% of the d15 standard. The ratio remains constant.
-
-
Extraction: Homogenize tissue; precipitate proteins with acetonitrile/methanol.
-
Supernatant: Collect the organic phase containing the TPP compounds.
Phase 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase.
-
Method: MRM (Multiple Reaction Monitoring).
-
Transitions:
-
MitoB:
477 fragment ions. -
MitoP:
449 fragment ions. -
MitoB-d15:
492 fragment ions. -
MitoP-d15:
464 fragment ions.
-
Workflow Diagram
Figure 2: Experimental workflow highlighting the critical addition of d15 standards prior to homogenization.
Part 4: Data Analysis and Quantification
The raw data from the mass spectrometer provides peak areas. The quantification logic follows these steps:
-
Normalize to Internal Standard:
-
Calculate
-
Calculate
-
-
Absolute Quantification (Optional but Recommended): Using a standard curve generated with known molar amounts of unlabeled MitoB and MitoP against a fixed amount of d15 standards, convert
and into moles per gram of tissue. -
The Final Readout (MitoP/MitoB Ratio):
-
Interpretation: A higher ratio indicates higher mitochondrial
concentration over the incubation period.[10] -
Why a ratio? The ratio corrects for differences in uptake efficiency between animals or tissues. If one mouse takes up less probe, both [MitoP] and [MitoB] decrease, but the ratio reflects the chemical conversion rate driven by ROS.
-
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[4] Cell Metabolism, 13(3), 340-350.[2][4][14][15][16]
-
Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[15][13] Nature Protocols, 7(5), 946-958.[14][15][13]
-
Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice.[11] Aging Cell, 13(4), 765-768.
-
Cayman Chemical. MitoB-d15 Product Information & Safety Data Sheet.
Sources
- 1. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 4. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. MitoP-d15 | Cayman Chemical | Biomol.com [biomol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
role of MitoB-d15 as an internal standard in mass spectrometry
Technical Whitepaper: MitoB-d15 and the Ratiometric Quantification of Mitochondrial by Mass Spectrometry
Executive Summary
The accurate measurement of reactive oxygen species (ROS) in vivo is one of the most significant challenges in redox biology.[1] Traditional fluorescent probes often suffer from lack of specificity, compartmental leakage, and auto-oxidation. The MitoB probe system represents a paradigm shift, utilizing a ratiometric mass spectrometry approach to obtain a "snapshot" of mitochondrial hydrogen peroxide (
Central to the validity of this method is MitoB-d15 , a deuterated internal standard. This guide details the mechanistic role of MitoB-d15, not merely as a calibrator, but as the linchpin of data integrity that corrects for extraction efficiency, matrix effects, and ionization suppression in LC-MS/MS workflows.
Mechanistic Basis: The MitoB/MitoP System[1][2][5][7][8]
To understand the necessity of the d15 standard, one must first grasp the chemistry of the probe itself.
The Targeting Vector: Triphenylphosphonium (TPP)
MitoB comprises a lipophilic triphenylphosphonium (TPP) cation.[7] Due to the substantial negative membrane potential across the mitochondrial inner membrane (
The Chemoselective Switch
The functional moiety of MitoB is an arylboronic acid.[2][5] In the presence of
-
Reaction: MitoB (Boronic Acid) +
MitoP (Phenol)[1][2][3][7][8] -
Stoichiometry: 1:1
-
Kinetics: Slow, second-order reaction rate constants allow the probe to integrate ROS levels over hours, providing a time-averaged readout rather than a transient spike.
Visualization of the Pathway
The following diagram illustrates the accumulation and conversion logic.
Figure 1: Mechanism of MitoB uptake and conversion to MitoP within the mitochondrial matrix.[7]
The Role of MitoB-d15: Principles of Isotope Dilution
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), signal intensity is not strictly proportional to concentration due to matrix effects —the alteration of ionization efficiency by co-eluting components (lipids, salts, peptides).
Why "d15"? The Mass Shift Advantage
MitoB-d15 is chemically identical to MitoB, except 15 hydrogen atoms on the TPP phenyl rings are replaced with deuterium (
-
MitoB Monoisotopic Mass: ~397 Da
-
MitoB-d15 Monoisotopic Mass: ~412 Da (+15 Da shift)[7]
Scientific Rationale: A +15 Da shift is critical. Small shifts (e.g., +3 Da) often result in "cross-talk" where the natural isotopic envelope (M+1, M+2, M+3 due to
Correction Functions
MitoB-d15 (and its partner MitoP-d15) serves three simultaneous correction functions:
-
Extraction Recovery: Corrects for physical loss of analyte during tissue homogenization and solvent extraction.
-
Chromatographic Drift: Being chemically identical, it co-elutes (or elutes very closely) with the analyte, ensuring it experiences the exact same mobile phase composition.
-
Ionization Suppression: It experiences the same suppression/enhancement in the electrospray source as the analyte.
Comprehensive Experimental Workflow
This protocol synthesizes methods established by the Murphy Lab (Cochemé et al., Nature Protocols 2012).
Phase 1: In Vivo Application
-
Preparation: Dissolve MitoB in saline/ethanol vehicle.
-
Administration: Inject via tail vein (mouse) or intra-thoracic (Drosophila).[7]
-
Incubation: Allow 3–6 hours for mitochondrial uptake and reaction with endogenous
.
Phase 2: Sample Processing (The Critical IS Step)
Step-by-Step Protocol:
-
Harvest: Rapidly dissect tissue (heart, liver, muscle) and snap-freeze in liquid nitrogen.
-
Lysis Buffer Prep: Prepare 60% Acetonitrile / 0.1% Formic Acid.
-
Internal Standard Spike (Crucial):
-
Add a known, fixed amount of MitoB-d15 and MitoP-d15 directly to the lysis buffer before the tissue is added.
-
Target Concentration: Aim for the IS concentration to be within the expected linear range of the endogenous analyte (typically 1–10 pmol per sample).
-
-
Homogenization: Homogenize frozen tissue in the IS-spiked buffer. This ensures that any loss from this point forward is accounted for.
-
Centrifugation: Spin at 16,000 x g for 10 mins at 4°C to pellet proteins/debris.
-
Supernatant Collection: Transfer supernatant to LC vials.
Phase 3: LC-MS/MS Analysis[11]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).[7]
-
Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.[9]
-
MS Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example):
| Analyte | Precursor Ion (
Note: The product ions correspond to the TPP moiety (262.1) or the deuterated TPP moiety (277.1).[7]
Workflow Visualization
Figure 2: End-to-end workflow emphasizing the critical spiking of d15 standards during homogenization.
Data Analysis & Quantification
The quantification relies on the Isotope Dilution Equation . You must calculate the absolute concentration of both MitoB and MitoP to derive the final ratio.
Calculating Absolute Amounts
For MitoB (using MitoB-d15 as IS):
The Ratiometric Readout
The biological readout for mitochondrial
Why use the ratio? While the IS corrects for extraction, the ratio corrects for variations in mitochondrial uptake. If an animal has higher mitochondrial mass or membrane potential, it will take up more MitoB. However, the proportion converted to MitoP remains dependent on the ROS concentration.
Data Interpretation Table
| Measurement | What it tells you | Role of MitoB-d15 |
| Absolute [MitoB] | Total probe uptake. | Corrects for tissue loss/matrix effects.[10][11] Essential to prove probe was not limiting. |
| Absolute [MitoP] | Amount of oxidized probe. | Corrects for extraction/ionization. |
| MitoP/MitoB Ratio | Mitochondrial | The IS ensures the numerator and denominator are accurate absolute values, making the ratio valid. |
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness" (E-E-A-T), implement these checks:
Stability Check
Boronic acids can be liable to oxidation ex vivo.
-
Validation: Process a "blank" tissue sample spiked with MitoB but no incubation time. If significant MitoP is detected, your extraction buffer is causing artificial oxidation.
-
Solution: Keep samples on ice; use acidified solvents (formic acid) to stabilize the boronate.
Deuterium Exchange
While rare on the phenyl rings of TPP, deuterium exchange can occur in highly acidic/basic conditions over long periods.
-
Validation: Monitor the MitoB-d15 channel in a sample containing only non-deuterated MitoB. There should be zero signal.
Retention Time Shift
Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs (chromatographic isotope effect).[7]
-
Validation: Ensure the retention time difference is negligible (< 0.1 min) or strictly consistent so that the MS integration window captures the peak correctly.
References
-
Cochemé, H. M., et al. (2012).[2][3][7][12] "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols, 7(5), 946-958.[7][8] Link
-
Cochemé, H. M., et al. (2011).[2][7][8][12] "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix."[2][12] Cell Metabolism, 13(3), 340-350.[7][8][12] Link
-
Logan, A., et al. (2014).[7] "Assessing mitochondrial oxidative stress in the heart and organism in vivo." Clinical Science, 127, 487-493. Link
-
Murphy, M. P. (2009).[7] "How mitochondria produce reactive oxygen species." Biochemical Journal, 417(1), 1-13. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
Understanding Mitochondrial Hydrogen Peroxide Measurement In Vivo
A Technical Guide for Researchers and Drug Developers
Executive Summary: The Redox "Goldilocks" Zone
Mitochondrial hydrogen peroxide (
For drug development and mechanistic biology, the challenge lies in distinguishing eustress (physiological signaling, typically 1–10 nM) from distress (oxidative damage, >100 nM). Standard dyes like DCFDA are wholly inadequate for this task due to lack of specificity, irreversible oxidation, and inability to target the mitochondrial matrix.
This guide details the two most rigorous methodologies for measuring mitochondrial
-
Genetically Encoded Sensors (HyPer7): For real-time, spatiotemporal dynamics ("The Video Camera").
-
MitoB Mass Spectrometry: For integrated, cumulative quantification in whole organisms ("The Dosimeter").
Part 1: The Challenge of In Vivo Measurement
Measuring
-
The pH Conundrum: The mitochondrial matrix is alkaline (pH ~8.0). Many older fluorescent probes (e.g., HyPer1-3) are pH-sensitive, meaning a change in pH can mimic an oxidative signal.
-
Concentration Gradients:
gradients are steep. A probe in the cytosol cannot accurately report matrix dynamics due to the scavenging activity of peroxiredoxins (e.g., Prx3) at the inner mitochondrial membrane. -
Kinetics: Signaling events are transient (seconds to minutes). Chemical probes that trap the signal (irreversible) lose kinetic resolution.
Part 2: Real-Time Dynamics with Genetically Encoded Sensors
The Gold Standard: HyPer7
While roGFP2-Orp1 is a robust sensor, HyPer7 (developed by the Belousov lab) is currently the superior choice for the mitochondrial matrix due to its ultra-sensitivity, faster kinetics, and crucial pH stability.
Mechanism of Action
HyPer7 is a chimeric fusion of a circularly permuted Yellow Fluorescent Protein (cpYFP) inserted into the regulatory domain of the bacterial transcription factor OxyR.
-
Resting State: The OxyR domain is reduced; the chromophore environment favors excitation at ~400 nm.
-
Activated State:
oxidizes Cysteine 199, which forms a disulfide bond with Cysteine 208. This conformational change forces the cpYFP chromophore to deprotonate, shifting peak excitation to ~490 nm. -
Result: A ratiometric shift (488/405 nm) that is independent of sensor concentration.
Figure 1: The ratiometric switching mechanism of HyPer7. Specific oxidation by H2O2 triggers a conformational change that alters the excitation spectrum.[1]
Experimental Workflow (In Vivo / Tissue Slice)
Step 1: Transduction Use AAV vectors with a mitochondrial targeting sequence (MTS).
-
Vector: AAV-PHP.eB (for systemic BBB crossing) or AAV9.
-
Promoter: Cell-specific (e.g., hSyn for neurons, cTnT for cardiomyocytes) or ubiquitous (CAG) if general matrix measurement is desired.
-
Construct:MTS-HyPer7-NES (Nuclear Export Signal ensures cytosolic clearance if MTS fails, though MTS usually suffices).
Step 2: Imaging (Ratiometric)
-
Excitation: 488 nm (Oxidized) and 405 nm (Reduced).
-
Emission: 510–540 nm (Green).
-
Acquisition: Sequential frame capture (fast switching <100ms is critical to avoid motion artifacts).
Step 3: The "Terminal" Calibration
Absolute quantification in vivo is notoriously difficult. The most reliable method is the Terminal Calibration performed at the end of the experiment to define the dynamic range (
-
Baseline: Record steady-state ratio (
). -
Maximal Oxidation (
): Perfuse tissue/cells with 100 µM (often requires permeabilization with low-dose digitonin if in tissue slices, or relying on bolus addition in cell culture). -
Maximal Reduction (
): Washout and add 2–5 mM DTT (Dithiothreitol). -
Calculation:
(Note: This simplified formula assumes equal quantum yields; for precise pH-corrected calculations, see Belousov et al. methods).
Part 3: Cumulative Quantification with MitoB (Mass Spec)
The Dosimeter: MitoB
When genetic manipulation is impossible (e.g., human samples, specific wild-type animal models) or when you need an integrated measure of "total oxidative burden" over hours, the MitoB method developed by the Murphy Lab is the standard.
Mechanism of Action
MitoB is a ratiometric chemical probe consisting of a triphenylphosphonium (
-
Accumulation: Driven by the mitochondrial membrane potential (
), MitoB accumulates ~100-500 fold in the matrix. -
Reaction:
reacts with the boronic acid moiety via oxidative deboronation to form the phenol product, MitoP . -
Readout: The ratio of MitoP / MitoB is measured by LC-MS/MS. This ratio corrects for differences in uptake or excretion, making it strictly dependent on
concentration.
Figure 2: The MitoB ratiometric mass spectrometry workflow. The conversion of MitoB to MitoP serves as an integrated record of H2O2 exposure.
Protocol: In Vivo Assessment (Mouse Model)
-
Injection: Administer MitoB (25 nmol) via tail vein.
-
Incubation: Allow 3–6 hours for circulation. MitoB accumulates in mitochondria and reacts with endogenous
.[3][4] -
Tissue Harvest: Euthanize animal; rapidly dissect target tissue (heart, liver, brain).
-
Freezing: Critical Step. Snap freeze in liquid nitrogen immediately to stop the reaction.
-
Extraction: Homogenize tissue in the presence of deuterated internal standards (
-MitoB and -MitoP). -
Analysis: Quantify via LC-MS/MS.
-
Data Output: Results are expressed as the MitoP/MitoB ratio.
Limitations:
-
Time Resolution: Provides a snapshot of the incubation period, not real-time flux.
-
Peroxynitrite: MitoB can also react with peroxynitrite (
), though is usually the dominant oxidant in the matrix.
Part 4: Comparative Data & Decision Matrix
When designing your study, choose the method based on your primary question: "When?" vs. "How much?"
| Feature | HyPer7 (Genetic Sensor) | MitoB (Mass Spec Probe) | Chemical Dyes (e.g., MitoPY1) |
| Primary Output | Real-time kinetics (flux) | Integrated accumulation (total dose) | Snapshot imaging |
| Spatial Resolution | Sub-organelle (Matrix vs IMS) | Organ-specific (homogenate) | Cellular/Mitochondrial |
| Quantification | Relative (Oxidation Degree) | Ratiometric (MitoP/MitoB) | Intensiometric (prone to artifacts) |
| Invasiveness | High (requires viral transduction) | Low (IV injection) | Medium (incubation) |
| Artifact Risk | pH (low with HyPer7), motion | Peroxynitrite interference | Dye leakage, loading variability |
Decision Tree for Protocol Selection
Figure 3: Strategic decision matrix for selecting the appropriate mitochondrial H2O2 measurement tool.
References
-
Pak, V. V., et al. (2020).[5] Ultrasensitive Genetically Encoded Indicator for Hydrogen Peroxide Identifies Roles for the Oxidant in Cell Migration and Mitochondrial Function. Cell Metabolism. Link
- Source of HyPer7 mechanism and valid
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[2][6] Cell Metabolism. Link
- Found
-
Bilan, D. S., & Belousov, V. V. (2018).[7][8] In Vivo Imaging of Hydrogen Peroxide with HyPer Probes.[7][9] Antioxidants & Redox Signaling.[3][7] Link
- Review of HyPer variants and in vivo imaging challenges.
-
Logan, A., et al. (2014). Assessing mitochondrial H2O2 production in vivo using the mitochondria-targeted probe MitoB.[2][3] Nature Protocols. Link
- Detailed protocol for MitoB synthesis and usage.
-
Dickinson, B. C., et al. (2013). A targetable fluorescent probe for imaging hydrogen peroxide in the mitochondria of living cells.[7][10][11] Journal of the American Chemical Society. Link
- Source for MitoPY1 and chemical probe limit
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kinetic Profiling and Quantification of Mitochondrial Hydrogen Peroxide Using the MitoB Probe
Executive Summary
This technical guide details the application of MitoB (3-hydroxybenzyl triphenylphosphonium bromide), a ratiometric mass spectrometry probe designed for the in vivo quantification of mitochondrial hydrogen peroxide (
This document addresses the kinetic theory, experimental workflow, and critical data interpretation required for pharmaceutical and academic research contexts.
Part 1: Chemical Basis & Kinetic Theory
The MitoB Mechanism
MitoB is a lipophilic cation composed of a triphenylphosphonium (TPP) moiety linked to an arylboronic acid.[1][3][4][6] The TPP cation drives rapid accumulation within the mitochondrial matrix according to the Nernst equation, exploiting the large mitochondrial membrane potential (
Once in the matrix, the arylboronic acid reacts with hydrogen peroxide to form the phenolic product, MitoP .[3][4][5][6][7]
Reaction Stoichiometry:
Reaction Kinetics
The reaction between MitoB and
-
Rate Constant (
): The reaction is deliberately slow ( at pH 8.0, 25°C). -
Significance: A fast-reacting probe would deplete the local
pool, disturbing redox signaling and leading to underestimation. The slow kinetics allow MitoB to integrate concentration over time (3–6 hours) without significantly altering the standing concentration of the analyte.
Specificity and Interferences
While highly selective for hydroperoxides, researchers must account for Peroxynitrite (
-
Kinetics:
reacts with arylboronates times faster than . -
Context: Despite the faster rate, the steady-state concentration of
in mitochondria (nM to M range) is typically orders of magnitude higher than (pM range). Therefore, in most physiological contexts, the MitoP signal is dominated by . However, in conditions of massive nitrosative stress, this contribution must be acknowledged.
Figure 1: Chemical mechanism of MitoB oxidation.[8] The rate-limiting step is the initial nucleophilic attack by the hydroperoxide anion.
Part 2: The Ratiometric Advantage (LC-MS/MS)
Fluorescent quantification of mitochondrial ROS is often confounded by probe uptake differences. If one tissue has a higher membrane potential, it takes up more probe, artificially inflating the signal.
The MitoB solution is ratiometric:
Because both MitoB and MitoP share the identical TPP moiety, they respond to membrane potential (
Internal Standardization: To correct for extraction efficiency and ionization suppression in Mass Spectrometry, deuterated internal standards (MitoB-d15 and MitoP-d15 ) are spiked into the tissue homogenate before extraction. This makes the protocol self-validating.
Part 3: Experimental Workflow (In Vivo)
Pre-Clinical Protocol (Murine Model)
Reagents:
-
MitoB stock (solution in saline).
-
Extraction Buffer: 60% Acetonitrile / 0.1% Formic Acid.
-
Internal Standard Spike: Mixture of MitoB-d15 and MitoP-d15.[7][9]
Step-by-Step Methodology:
-
Administration:
-
Inject MitoB (e.g., tail vein injection, 25 nmol/g body weight) into the animal.
-
Note: Intravenous injection ensures rapid systemic distribution.
-
-
Incubation (The Kinetic Window):
-
Allow circulation for 3 to 6 hours .[5]
-
Causality: This time window is required to accumulate sufficient MitoP above the limit of quantitation (LOQ) given the slow reaction rate.
-
-
Tissue Harvest:
-
Euthanize animal and rapidly dissect target tissue (Heart, Liver, Kidney, etc.).
-
CRITICAL: Snap freeze in liquid nitrogen immediately. Continued metabolism ex vivo will artificially oxidize the probe.
-
-
Extraction:
-
Homogenize tissue in Extraction Buffer spiked with IS (MitoB-d15/MitoP-d15).
-
Centrifuge (16,000 x g, 10 min, 4°C) to pellet proteins.
-
Collect supernatant for LC-MS/MS.
-
Figure 2: Experimental timeline from injection to analytical quantification.
Part 4: LC-MS/MS Quantification
Instrumentation Parameters
-
Mode: Positive Ion Mode (ESI+).
-
Transitions (MRM): Monitor parent
daughter ion transitions. The TPP group typically fragments to yield the triphenylphosphonium cation ( 262) or related fragments.
| Analyte | Precursor ( | Product ( | Role |
| MitoB | 397.2 | 262.1 | Target Analyte |
| MitoP | 369.2 | 262.1 | Oxidation Product |
| MitoB-d15 | 412.2 | 277.1 | Internal Standard |
| MitoP-d15 | 384.2 | 277.1 | Internal Standard |
Calculation
Calculate the molar ratio using the peak areas (
Note: A standard curve of known MitoP/MitoB mixtures should be run to determine the Response Factor (RF) of the instrument.
Part 5: Data Interpretation & Troubleshooting
Interpreting the Ratio
The MitoP/MitoB ratio is not a direct concentration of
-
Control vs. Treatment: Compare ratios between groups. A 2-fold increase in ratio implies a significant elevation in mitochondrial oxidative stress.
-
Baseline: Even controls will have a non-zero ratio due to basal respiration.
Common Pitfalls
| Issue | Cause | Solution |
| High Background Oxidation | Sample thawing or slow processing. | Keep samples on dry ice; use pre-chilled solvents. |
| Low Signal Intensity | Ion suppression from lipids. | Improve LC gradient or perform Liquid-Liquid Extraction (LLE) with dichloromethane. |
| Inconsistent Ratios | Inaccurate spiking of IS. | Use a master mix for the IS spike to ensure identical addition to all samples. |
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350.[10]
-
Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[10] Nature Protocols, 7(5), 946-958.[7][10]
-
Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice.[7][11] Aging Cell, 13(4), 765-768.[7]
-
Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 47, 629-656.
Sources
- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and preventing mitochondrial oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vivo Quantification of Mitochondrial Hydrogen Peroxide in Drosophila using the Ratiometric Probe MitoB and MitoB-d15
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Mitochondrial Oxidative Stress, Aging Models, and Redox Biology
Introduction & Mechanistic Rationale
Quantifying reactive oxygen species (ROS) within the mitochondrial matrix of living organisms is notoriously difficult due to the transient nature of these molecules and the physical barriers of cellular compartments. Traditional fluorescent probes often lack the stability or penetrance required for whole-organism studies.
To overcome this, the MitoB (MitoBoronic acid) ratiometric mass spectrometry probe was developed. This system provides a highly sensitive, self-validating method for measuring mitochondrial hydrogen peroxide (
The Causality of the Probe Design
The efficacy of this assay relies on a two-part molecular architecture and a rigorous internal standardization strategy:
-
Mitochondrial Targeting (The TPP Cation): MitoB contains a lipophilic triphenylphosphonium (TPP) cation. Driven by the highly negative mitochondrial membrane potential (
), MitoB rapidly crosses biological membranes and accumulates several-hundred-fold within the mitochondrial matrix[2],[3]. -
ROS-Specific Reaction (The Arylboronic Acid): Once inside the matrix, the arylboronic acid moiety of MitoB selectively reacts with
to form a biologically stable phenol product, MitoP [2]. Because the active oxidant is the conjugate base of , this reaction is significantly enhanced by the alkaline pH of the mitochondrial matrix, ensuring the conversion is highly localized to the mitochondria[2],[3]. -
Absolute Quantification (MitoB-d15 & MitoP-d15): To quantify the MitoP/MitoB ratio accurately, MitoB-d15 (a deuterated analog containing 15 deuterium atoms on the TPP group) and MitoP-d15 are utilized as internal standards[4]. Spiking these standards into the tissue homogenate prior to chemical extraction corrects for inevitable variations in extraction efficiency, protein precipitation losses, and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].
Experimental Workflow
The following diagram illustrates the logical progression of the in vivo assay, highlighting the critical intervention points where deuterated standards are introduced to ensure a self-validating analytical system.
Workflow for in vivo mitochondrial H2O2 quantification in Drosophila using MitoB and LC-MS/MS.
Standardized Parameters & Data Presentation
To ensure reproducibility across drug development and aging studies, standardized dosing and MS parameters must be established. The tables below summarize the quantitative parameters required for this protocol.
Table 1: Example Experimental Timeline & Dosing[2],[6]
| Parameter | Standardized Condition | Rationale |
| Model Organism | Drosophila melanogaster (Adult) | Robust genetic model for aging and metabolic pathology. |
| MitoB Dose | 75 pmol per fly | Provides sufficient signal without uncoupling mitochondrial respiration. |
| Administration Route | Intra-thoracic microinjection | Ensures rapid systemic distribution compared to dietary feeding. |
| Incubation Time | 3 hours (males), 6 hours (females) | Accounts for sex-specific metabolic rates and body mass differences. |
| Internal Standard Spike | 10 µL of MitoB-d15/MitoP-d15 mix | Normalizes matrix effects and extraction recovery per sample. |
Table 2: LC-MS/MS Analyte Parameters[2],[4],[7]
| Analyte | Function | Precursor Ion ( | Ionization Mode | Detection Method |
| MitoB | Endogenous Probe | 383.2 | Positive ESI | MRM |
| MitoP | ROS Product | 369.1 | Positive ESI | MRM |
| MitoB-d15 | Internal Standard (Probe) | 398.2 | Positive ESI | MRM |
| MitoP-d15 | Internal Standard (Product) | 384.1 | Positive ESI | MRM |
(Note: Exact MRM transitions depend on the specific triple quadrupole instrument used and should be optimized via direct infusion prior to the assay).
Step-by-Step Experimental Protocol
Phase 1: In Vivo Administration & Incubation
-
Preparation: Anesthetize adult Drosophila on a porous
pad[6]. -
Microinjection: Using a glass capillary needle, carefully inject 75 pmol of MitoB (dissolved in a biologically compatible vehicle) into the thorax of each fly[6].
-
In Vivo Reaction: Transfer the injected flies to standard culture vials and maintain them at 25°C. Incubate for 3 hours (males) or 6 hours (females) to allow MitoB to accumulate in the mitochondria and react with baseline
[2].
Phase 2: Tissue Harvesting & Isotope Spiking (Critical Step)
-
Quenching: At the exact end of the incubation period, snap-freeze the cohorts of flies in liquid nitrogen. Expert Insight: This immediately halts the chemical conversion of MitoB to MitoP, locking in the precise in vivo ratio. Store at -80°C if not processing immediately[6].
-
Homogenization & Spiking: Transfer the frozen flies to a homogenization tube. Immediately add 10 µL of the MitoB-d15 / MitoP-d15 internal standard mixture [5].
-
Causality Note: Spiking the deuterated standards before adding extraction solvents ensures that the internal standards undergo the exact same mechanical and chemical degradation as the endogenous analytes, validating the final ratio.
-
Phase 3: Chemical Extraction
-
Protein Precipitation: Add 500 µL of extraction solvent (typically 60:10 acetonitrile:HPLC-grade water containing 0.1% formic acid) to the homogenate[5]. The formic acid aids in the solubilization of the TPP compounds while precipitating cellular proteins.
-
Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge the homogenate at 16,000 × g for 10 minutes at room temperature[5].
-
Supernatant Collection: Carefully transfer the analyte-rich supernatant to a fresh autosampler vial for LC-MS/MS analysis. (Optional: Re-extract the pellet with an additional 500 µL of solvent to maximize yield)[5].
Phase 4: LC-MS/MS Quantification
-
Analysis: Inject the extracted samples into a liquid chromatography system coupled to a tandem mass spectrometer operating in positive Electrospray Ionization (ESI) mode.
-
Data Processing: Calculate the peak area ratios of MitoB to MitoB-d15, and MitoP to MitoP-d15. The final biological readout is the ratio of MitoP to MitoB, which directly correlates to the weighted average of mitochondrial
concentration during the incubation window[2].
Expert Insights & Troubleshooting
-
Addressing Matrix Effects: Drosophila homogenates are rich in complex lipids that cause significant ion suppression during electrospray ionization. Because MitoB-d15 is chemically identical to MitoB (differing only by the mass of 15 neutrons), it perfectly co-elutes on the LC column. It experiences the exact same ion suppression at the exact same retention time, making the ratio calculation highly robust against matrix interference[4],[7].
-
Specificity Limitations (Peroxynitrite): While highly selective for
over superoxide ( ), arylboronic acids can also react with peroxynitrite ( )[2],[3]. If studying a disease model characterized by severe nitrosative stress, researchers must account for potential contributions to the MitoP signal. -
Isotopic Purity: Ensure the MitoB-d15 standard is of high isotopic purity (≥99% deuterated forms; ≤1% d0) to prevent the internal standard from artificially inflating the endogenous MitoB signal[4].
References
-
Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila. Nature Protocols (2012). URL:[Link]
-
Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix. Cell Metabolism (2011). URL:[Link]
-
(PDF) Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila. ResearchGate (2012). URL:[Link]
Sources
- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Note: In Vivo Mitochondrial H2O2 Detection in Mouse Models
Executive Summary & Scientific Rationale
Mitochondrial hydrogen peroxide (mtH2O2) is a Janus-faced molecule: a vital redox signaling agent at physiological levels and a driver of oxidative damage in pathology. Detecting mtH2O2 in vivo is notoriously difficult due to its transient nature, rapid degradation by antioxidant systems (peroxiredoxins, glutathione peroxidases), and the challenge of achieving specific mitochondrial localization within a living organism.
This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, field-validated workflows based on the specific biological question:
-
Absolute Quantification (The "Snapshot"): Using the ratiometric mass spectrometry probe MitoB . Best for comparing basal oxidative stress levels across disease models (e.g., wild-type vs. knockout).
-
Spatiotemporal Dynamics (The "Movie"): Using the genetically encoded sensor Mito-HyPer7 . Best for real-time monitoring of rapid redox fluxes during acute stimuli (e.g., ischemia-reperfusion, drug response).
Method Selection Matrix
Choose the protocol that aligns with your experimental endpoints.
| Feature | Protocol A: MitoB (Mass Spec) | Protocol B: Mito-HyPer7 (Imaging) | Alternative: MitoPY1 (Fluorescence) |
| Primary Output | Absolute Quantification (Ratio) | Real-time Dynamics (Ratio) | Relative Intensity (Turn-on) |
| Invasiveness | Low (IV/IP Injection) | High (Viral Injection + Surgery) | Moderate (IV/IP/Topical) |
| Resolution | Whole Tissue / Organ | Subcellular / Single Cell | Tissue / Cellular |
| Temporal Data | Integrated (Cumulative over 3-6h) | Millisecond / Second | Cumulative (Irreversible) |
| Specificity | High (mt-Matrix targeted) | Very High (Genetically targeted) | Moderate (mt-targeted, but washout issues) |
| Key Limitation | No real-time data; requires tissue destruction | Requires optical window (Brain/Skin); viral latency | Non-ratiometric (prone to artifacts) |
Protocol A: Ratiometric Mass Spectrometry (MitoB)
Objective: Determine the integrated concentration of mtH2O2 in whole tissue.
Mechanistic Principle
MitoB (MitoBoronic acid) contains a triphenylphosphonium (TPP+) cation, driving its accumulation into the mitochondrial matrix by several hundred-fold, governed by the membrane potential (
Because the uptake of both species is driven by
Materials
-
Probe: MitoB (Cayman Chemical or custom synthesis).
-
Standards: Deuterated internal standards (
-MitoB and -MitoP). -
Vehicle: Saline (0.9% NaCl).
-
Instrumentation: LC-MS/MS (Triple Quadrupole recommended).
Step-by-Step Workflow
Step 1: Probe Administration
-
Preparation: Dissolve MitoB in a minimal volume of ethanol, then dilute with sterile saline to a final concentration of ~167 µM.
-
Dosing: Administer 25 nmol per mouse (approx. 150 µL for a 25g mouse) via tail vein injection .
-
Note: IP injection is possible but leads to slower distribution. 25 nmol is a tracer dose; doses >300 nmol may induce mitochondrial toxicity.
-
-
Incubation: Allow the probe to circulate for 3 to 6 hours . This window allows sufficient conversion to MitoP above the limit of detection (LOD).
Step 2: Tissue Harvest
-
Euthanize mice (cervical dislocation preferred to avoid anesthesia-induced redox artifacts).
-
Rapidly dissect tissues (Heart, Liver, Kidney, Brain).
-
Critical: Snap-freeze immediately in liquid nitrogen. Oxidation continues ex vivo if not arrested.
-
Store at -80°C.
Step 3: Extraction & Spiking
-
Weigh frozen tissue (~50 mg).
-
Add homogenization buffer containing internal standards (e.g., 10 pmol
-MitoB and 1 pmol -MitoP).-
Why? Spiking before homogenization corrects for extraction efficiency losses.
-
-
Homogenize (e.g., TissueLyser) in 60% Ethanol / 0.1% HCl.
-
Centrifuge (16,000 x g, 15 min, 4°C) to pellet debris.
-
Collect supernatant. Evaporate ethanol under vacuum (SpeedVac). Reconstitute in LC mobile phase (e.g., 20% Acetonitrile/0.1% Formic Acid).
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).
-
Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions (Example):
-
MitoB: m/z 397
183 (Quantifier) -
MitoP: m/z 369
183 (Quantifier) -
d15-MitoB: m/z 412
198 -
d15-MitoP: m/z 384
198
-
-
Note: The product ion m/z 183 corresponds to the TPP+ moiety.
Data Processing
Calculate the ratio (
Protocol B: Intravital Imaging (Mito-HyPer7)
Objective: Visualize real-time mtH2O2 fluctuations in the brain or accessible tissues.
Mechanistic Principle
HyPer7 is a genetically encoded fluorescent sensor consisting of a circularly permuted Yellow Fluorescent Protein (cpYFP) inserted into the regulatory domain of the bacterial H2O2-sensing protein OxyR. It is ratiometric (Excitation ~400/500 nm), pH-stable, and highly sensitive.
Materials
-
Construct: AAV-PhP.eB-CMV-Mito-HyPer7 (or cell-specific promoter like Synapsin).
-
Animal: C57BL/6J mice.[1]
-
Optical Access: Cranial Window kit (cover glass, dental cement).
-
Imaging: Multiphoton Microscope (2P) with dual excitation lasers or OPO.
Step-by-Step Workflow
Step 1: Viral Transduction [2]
-
Anesthesia: Isoflurane (1.5-2%).
-
Stereotaxic Injection: Target the region of interest (e.g., Somatosensory Cortex).
-
Titer: Inject ~500 nL of AAV (
GC/mL).-
Warning: Avoid titers
GC/mL as they can disrupt the Blood-Brain Barrier (BBB) and induce inflammation, altering redox baselines.
-
-
Recovery: Allow 2-3 weeks for expression.
Step 2: Cranial Window Surgery
-
Perform craniotomy (3-4 mm diameter) over the injection site.
-
Remove dura mater carefully (if required for depth) or leave intact to minimize trauma.
-
Seal with a glass coverslip and dental cement.
-
Allow 2 weeks for inflammation to subside before imaging.
Step 3: Ratiometric Imaging
-
Excitation: Sequentially excite at 900 nm (approximates the ~500nm 1P peak) and 760 nm (approximates the ~400nm 1P peak) using a tunable Ti:Sapphire laser.
-
Note: Exact 2P cross-sections differ from 1P; empirical optimization is required.
-
-
Emission: Collect at 525 ± 25 nm .
-
Stimulation (Optional): Administer stimuli (e.g., hypoxia, drug) and record time-lapse.
Data Analysis
-
Background subtract both channels.
-
Pixel-by-pixel calculation of Ratio (
). -
Pseudocolor using a "Fire" or "Jet" lookup table to visualize oxidation state (Red = High H2O2, Blue = Low).
Visualizing the Workflows
Caption: Decision tree and workflow for selecting between MitoB (Quantification) and Mito-HyPer7 (Dynamics) protocols.
Troubleshooting & Validation
| Problem | Possible Cause | Solution |
| MitoB: High Background Oxidation | Sample oxidation during extraction. | Ensure rapid snap-freezing.[3] Add metal chelators (DTPA) to homogenization buffer. |
| MitoB: Low Signal | Poor injection or insufficient incubation. | Verify tail vein success (no resistance). Extend incubation to 6h. |
| HyPer7: No Fluorescence | Viral titer too low or silencing. | Check AAV serotype compatibility (e.g., AAV9 or PhP.eB for brain). |
| HyPer7: pH Artifacts | Intracellular pH changes affecting cpYFP. | Use "SypHer" (pH control sensor) to verify signal is H2O2-specific. |
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350. Link
-
Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice. Aging Cell, 13(4), 765-768. Link
-
Pak, V. V., et al. (2020). Ultrasensitive Genetically Encoded Indicator for Hydrogen Peroxide Identifies Roles for the Oxidant in Cell Migration and Mitochondrial Function. Cell Metabolism, 31(3), 642-653. Link
-
Lippert, A. R., et al. (2011). A targetable fluorescent probe for imaging hydrogen peroxide in the mitochondria of living cells. Journal of the American Chemical Society, 133(11), 3776-3779. Link
-
Murphy, M. P., & Hartley, R. C. (2018). Mitochondria as a therapeutic target for common pathologies. Nature Reviews Drug Discovery, 17(12), 865-886. Link
Sources
calculating MitoP/MitoB ratio using deuterated standards
Application Note: Targeted Quantitation of Mitochondrial
Introduction & Principle
Measurement of mitochondrial hydrogen peroxide (
The Mechanism:
-
MitoB (Probe): A TPP-conjugated arylboronic acid accumulates in the mitochondrial matrix.[1][2][3][4][5][6][7]
-
Reaction: MitoB reacts selectively with
(oxidative deboronation) to form MitoP (a phenol).[5][6][7] -
Readout: The ratio of MitoP to remaining MitoB reflects the integrated
concentration over the incubation period. -
Quantification: Precise measurement requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated internal standards (
-MitoB and -MitoP) to correct for matrix effects, extraction efficiency, and ionization suppression.
Why Deuterated Standards? Unlike external calibration, deuterated internal standards (IS) are spiked into the tissue homogenate before extraction. This ensures that any loss of analyte during protein precipitation or phase separation is mirrored by the IS, providing a self-validating quantification system.
Visualizing the Mechanism
The following diagram illustrates the accumulation of MitoB, its conversion to MitoP, and the analytical workflow.
Caption: Schematic of MitoB accumulation, H2O2-mediated conversion to MitoP, and subsequent extraction workflow.
Materials & Reagents
| Reagent | Description | Purpose |
| MitoB | (3-hydroxybenzyl)triphenylphosphonium bromide boronate | The ROS probe. |
| MitoP | (3-hydroxybenzyl)triphenylphosphonium bromide | The oxidized product standard. |
| Deuterated MitoB (Phenyl-d15) | Internal Standard for MitoB. | |
| Deuterated MitoP (Phenyl-d15) | Internal Standard for MitoP. | |
| Extraction Buffer | 60% Acetonitrile / 0.1% Formic Acid (aq) | Protein precipitation and reaction quenching. |
| Mobile Phase A | 0.1% Formic Acid in Water | LC gradient. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | LC gradient. |
Critical Note on Stability: MitoB is sensitive to oxidation.[3] Store stock solutions in ethanol at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol
Step 1: In Vivo Administration[1][3][8]
-
Prepare a sterile solution of MitoB in saline (typical dose: 25 nmol/g body weight for mice).
-
Administer via tail vein injection (IV) or intraperitoneal (IP) injection.
-
Incubation: Allow 3–6 hours for mitochondrial uptake and reaction.
-
Insight: The reaction is slow; sufficient time is needed to accumulate detectable MitoP.
-
Step 2: Tissue Collection (CRITICAL)
-
Euthanize the animal.[8]
-
Rapidly dissect the target tissue (heart, liver, muscle).
-
Flash Freeze: Immediately clamp tissue with liquid-nitrogen-cooled Wollenberger tongs or drop into liquid nitrogen.
-
Why? You must stop the reaction instantly. Post-mortem ischemia changes mitochondrial pH and ROS levels, causing artifacts.
-
Step 3: Extraction & Spiking[8]
-
Weigh frozen tissue (~20-50 mg).
-
Add Extraction Buffer (e.g., 500 µL).
-
SPIKE IMMEDIATELY: Add a defined amount of Internal Standard Mix (e.g., 10 pmol of
-MitoB and 2 pmol of -MitoP) directly to the buffer before homogenization.-
Logic: Spiking before tissue disruption ensures the IS experiences the same extraction losses as the analyte.
-
-
Homogenize tissue (e.g., BeadBeater or rotor-stator) on ice.
-
Centrifuge at 16,000 x g for 10 min at 4°C to pellet proteins.
-
Transfer supernatant to a fresh vial.
-
Filter (0.22 µm PTFE) if necessary, or inject directly.
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 50 x 2 mm, 3 µm).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| MitoB | 397.2 | 183.1 | 45 | 40 |
| 412.2 | 191.1 | 45 | 40 | |
| MitoP | 369.1 | 183.1 | 45 | 35 |
| 384.1 | 191.1 | 45 | 35 |
Note: The product ions m/z 183 and 191 correspond to the phosphonium moiety and its deuterated equivalent, respectively.
Data Analysis & Calculation
Do not rely solely on raw area ratios. You must calculate the absolute molar amounts to determine the final ratio accurately.
A. Standard Curve Generation
Prepare a calibration curve in the extraction matrix (or solvent) containing:
-
Variable concentrations of MitoB and MitoP (e.g., 0.1 pmol to 100 pmol).
-
Fixed concentration of IS (same amount as spiked in samples).
Plot the Area Ratio (
B. Sample Calculation
For each biological sample, calculate the absolute amount (moles) of MitoB and MitoP:
C. The MitoP/MitoB Ratio
The final biological readout is the ratio of the molar amounts:
[8]Interpretation: An increase in this ratio indicates increased mitochondrial
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| High MitoP Background | Oxidation during extraction. | Ensure Extraction Buffer is acidic (0.1% Formic Acid). The boronate reaction is pH-dependent and is quenched at low pH. Keep samples on ice. |
| Low Signal Intensity | Ion Suppression. | Improve LC separation to elute phospholipids away from analytes. Use a lower flow rate or a longer column. |
| Inconsistent Ratios | Incomplete Homogenization. | Ensure tissue is fully disrupted. Spike IS before any centrifugation steps. |
Workflow Diagram
Caption: Step-by-step experimental workflow ensuring data integrity via early IS spiking.
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[4][6] Cell Metabolism, 13(3), 340-350.[4][6]
-
Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[2] Nature Protocols, 7(5), 946-958.[1]
-
Logan, A., et al. (2014). Assessing Mitochondrial H2O2 Production in Vivo Using the MitoB/MitoP Ratio. Methods in Enzymology, 547, 161-181.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
sample preparation for MitoB-d15 LC-MS analysis
Application Note: Sample Preparation and LC-MS/MS Analysis of MitoB and MitoP for Mitochondrial Quantification
Abstract & Introduction
Mitochondrial hydrogen peroxide (
MitoB (MitoBoronic acid) is a mitochondria-targeted mass spectrometry probe designed to overcome these limitations.[1] It consists of a triphenylphosphonium (TPP) lipophilic cation moiety, which drives its accumulation several-hundred-fold into the mitochondrial matrix according to the membrane potential (
This protocol details the ratiometric quantification of mitochondrial
Mechanism of Action
Figure 1: Reaction mechanism of MitoB within the mitochondrial matrix.[1][5][6][8][9] The TPP cation drives uptake, and reaction with
Materials and Reagents
Chemical Standards
| Compound | Description | Molecular Weight (Cation) | Role |
| MitoB | [(3-boronophenyl)methyl]triphenylphosphonium | ~397.15 Da | Probe (Precursor) |
| MitoP | [(3-hydroxyphenyl)methyl]triphenylphosphonium | ~369.14 Da | Product (Marker) |
| MitoB-d15 | Deuterated analog (d15 on TPP phenyl rings) | ~412.24 Da | Internal Standard |
| MitoP-d15 | Deuterated analog (d15 on TPP phenyl rings) | ~384.23 Da | Internal Standard |
Reagents
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Water [1]
-
Formic Acid (FA) : 98-100% purity.[1]
-
Extraction Solvent: 60% Acetonitrile / 0.1% Formic Acid (aq) OR 95% Acetonitrile / 0.1% Formic Acid (depending on tissue lipid content; 60% is generally preferred for polar extraction from homogenates).[1]
-
Stock Solvents: Ethanol (for MitoB injection stocks), DMSO (for long-term standard storage).[1]
Experimental Workflow
The accuracy of this method relies on the "In-Sample Calibration" provided by the internal standards.
Figure 2: End-to-end workflow for MitoB analysis. Note that Internal Standards (IS) are added BEFORE homogenization.
Detailed Protocol
Phase 1: In Vivo Administration
-
Preparation: Dissolve MitoB in sterile saline (or 0.9% NaCl with <5% Ethanol if solubility is an issue). Typical dose: 25 nmol per mouse (tail vein) or optimized per organism.[1]
-
Time Course: Allow 3–6 hours for mitochondrial uptake and reaction.
-
Harvest: Rapidly dissect tissue (heart, liver, muscle, etc.).[1] IMMEDIATELY flash-freeze in liquid nitrogen. Store at -80°C.
-
Note: MitoP is stable, but rapid freezing prevents ex vivo oxidation.
-
Phase 2: Sample Extraction (The Critical Step)
Principle: TPP compounds are lipophilic cations. They extract well in organic solvents which simultaneously precipitate proteins.
-
Weighing: Weigh ~20–50 mg of frozen tissue into a 1.5 mL Eppendorf tube (keep on dry ice).
-
Spiking Internal Standards (IS):
-
Add Extraction Buffer (60% ACN / 0.1% Formic Acid in water). Volume: 10 µL per mg of tissue (e.g., 500 µL for 50 mg).[1]
-
CRITICAL: Immediately spike the IS Mix into the buffer/tissue mixture.
-
Typical Spike Amount: 100 pmol MitoB-d15 and 20 pmol MitoP-d15 per sample. (Adjust based on expected sensitivity, but keep constant across all samples).
-
-
Homogenization:
-
Homogenize thoroughly (e.g., Qiagen TissueLyser, 30 Hz for 2 mins, or probe sonication).[1]
-
Tip: Ensure the sample does not overheat.
-
-
Incubation: Incubate on ice (or 4°C shaker) for 10–15 minutes to ensure complete extraction of the TPP compounds from the mitochondrial matrix.
-
Clarification:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
-
Drying:
-
Evaporate the supernatant to dryness using a vacuum concentrator (SpeedVac) at ambient temperature.[1] Avoid high heat to prevent degradation.
-
-
Reconstitution:
-
Resuspend the dried residue in 100–200 µL of 20% ACN / 0.1% Formic Acid .
-
Vortex well (5 min) and centrifuge again (16,000 x g, 5 min) to remove any particulates before transferring to LC vials.
-
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex QTRAP, Thermo Altis).[1] Ionization: Electrospray Ionization (ESI), Positive Mode .[1]
Chromatography Conditions
-
Column: Phenyl-Hexyl columns are recommended for TPP compounds due to pi-pi interactions improving retention and peak shape (e.g., Phenomenex Luna Phenyl-Hexyl, 50 x 2.0 mm, 3 µm).[1] C18 is an acceptable alternative.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B[1]
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1 min: Re-equilibrate at 5% B
-
MRM Transitions (Mass Spectrometry)
Optimize Collision Energy (CE) for your specific instrument.[1] The TPP moiety typically fragments to the triphenylphosphonium cation (
| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Approx. CE (V) |
| MitoB | 397.2 | 262.1 (TPP cation) | 50 | 30-40 |
| MitoP | 369.2 | 262.1 (TPP cation) | 50 | 30-40 |
| MitoB-d15 | 412.2 | 277.2 (d15-TPP) | 50 | 30-40 |
| MitoP-d15 | 384.2 | 277.2 (d15-TPP) | 50 | 30-40 |
Note: The d15 label is on the phenyl rings, so the TPP fragment shifts from 262 to 277.
Data Analysis & Quantification
The primary readout is the MitoP/MitoB Ratio , which normalizes for differences in mitochondrial uptake and injection efficiency.
References
-
Cochemé, H. M., et al. (2011). "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix." Cell Metabolism, 13(3), 340-350.[1][4][6]
-
Cochemé, H. M., et al. (2012). "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila."[1][4][6] Nature Protocols, 7(5), 946-958.[1][4][6]
-
Logan, A., et al. (2014). "Quantifying mitochondrial hydrogen peroxide in vivo using the MitoB probe." Free Radical Biology and Medicine, 75, S13.
-
Cayman Chemical. "MitoB Product Information & Protocol."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. MitoB - Biochemicals - CAT N°: 17116 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MitoB = 98 HPLC 1247025-84-8 [sigmaaldrich.com]
- 10. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 11. Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MitoB-d15 concentration for biological samples
Precision Ratiometric Quantification of Mitochondrial : Optimizing MitoB-d15 Internal Standard Concentrations
Executive Summary
Quantifying mitochondrial hydrogen peroxide (
However, the accuracy of this method relies entirely on the MitoB-d15 (and MitoP-d15) internal standards (IS).[2] Improper IS concentration leads to ionization suppression, detector saturation, or poor linearity, rendering the calculated ratio
Scientific Principles & Mechanism[1][2]
The Ratiometric Advantage
Unlike fluorescent probes that depend on dye loading and focal plane intensity, the MitoB method is ratiometric. The absolute amount of probe taken up by the tissue is irrelevant; only the proportion converted to MitoP matters.
The Role of Deuterated Standards (MitoB-d15)
MitoB-d15 is a deuterated isotopologue (15 deuterium atoms on the TPP moiety).[1][2][8] It is chemically identical to MitoB but distinguishable by mass (+15 Da).[2]
-
Correction for Extraction Efficiency: Tissues vary in toughness; homogenization is never 100% consistent. Spiking MitoB-d15 before extraction normalizes these physical losses.[1][2]
-
Correction for Matrix Effects: Biological extracts contain lipids and salts that suppress electrospray ionization (ESI).[1][2] Since MitoB and MitoB-d15 co-elute, they experience the exact same suppression. The ratio of Analyte/IS remains constant even if total signal drops.
Reaction Logic Diagram
Figure 1: The ratiometric conversion of MitoB to MitoP driven by mitochondrial H2O2, normalized by deuterated internal standards.[1][2][3][4][7][9][10]
Optimization Strategy: The "Goldilocks" Zone
The critical error in many protocols is using a fixed amount of IS (e.g., 100 pmol) regardless of the sample mass.
-
Too Low: IS signal is lost in baseline noise; precision drops (High %CV).[1][2]
-
Too High: IS causes "Ion Suppression" of the endogenous MitoB, or saturates the detector, leading to a non-linear response.
Pre-Experiment Range Finding
Before running valuable samples, perform a "Range Finding" extraction on a spare tissue sample injected with MitoB.
-
Extract a representative tissue sample (e.g., 50 mg liver) without IS.[1][2]
-
Analyze by LC-MS/MS to determine the raw Area Counts of endogenous MitoB.
-
Target: The optimal MitoB-d15 spike should yield an Area Count within 0.5x to 2x of the endogenous MitoB Area Count.
Linearity Validation
Construct a calibration curve where the IS concentration is fixed, and the analyte (MitoB) varies. Plot the Response Ratio (Area MitoB / Area MitoB-d15) vs. Concentration.[2]
-
Acceptance Criteria:
and residuals < 15%.
Detailed Protocol
Materials & Reagents[1][2]
-
Probes: MitoB, MitoP, MitoB-d15, MitoP-d15 (Cayman Chemical or equivalent).[2][11]
-
Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.[1][2]
-
Stock Solution: Prepare 1 mM stocks of all compounds in Ethanol. Store at -80°C.
Working Standard Preparation (The Spike Mix)
Prepare a "Master Spike Mix" containing both MitoB-d15 and MitoP-d15.[2]
-
Rationale: You must correct for both the substrate (MitoB) and the product (MitoP).[1][2]
-
Typical Ratio: Since conversion is low (<5%), MitoB levels are high and MitoP levels are low.[1][2]
-
Recommended Spike Mix: 10 µM MitoB-d15 + 1 µM MitoP-d15 in Ethanol.[1][2]
Biological Workflow & Extraction[2][7]
Step 1: In Vivo Dosing
-
Inject organism (e.g., Drosophila, Mouse) with MitoB.[1][2][3]
-
Incubate 4–6 hours to allow mitochondrial uptake and reaction.
Step 2: Tissue Collection
-
Dissect tissue rapidly on ice.[2]
-
Flash freeze in liquid nitrogen. Store at -80°C.
Step 3: Homogenization & Spiking (CRITICAL)
-
Add frozen tissue to a homogenization tube.
-
Add Extraction Buffer (60% ACN / 0.1% FA).[2]
-
IMMEDIATELY Add Internal Standard Spike:
Step 4: Protein Precipitation
-
Centrifuge at 16,000 x g for 10 min at 4°C.
-
Optional: Filter through 0.22 µm PTFE filter if cloudy.[2]
Step 5: LC-MS/MS Analysis
-
Inject 2–5 µL onto the column.
LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).[1][2] Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MitoB | 397.2 | 183.1 | 40 | 35 |
| MitoP | 369.2 | 183.1 | 40 | 35 |
| MitoB-d15 (IS) | 412.2 | 198.1 | 40 | 35 |
| MitoP-d15 (IS) | 384.2 | 198.1 | 40 | 35 |
Table 1: MRM Transitions. Note the +15 Da shift for deuterated standards.
Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the critical spiking stage prior to homogenization.
Data Analysis & Interpretation
The raw area counts must be normalized to the respective internal standard before calculating the ratio.
-
Calculate Normalized Response (
): [1][2][4] -
Convert to Molar Ratio (Optional but Recommended): Use the standard curves to convert
into moles ( ).[1][2] However, if the ionization efficiency is identical (which is the assumption with deuterated standards), the ratio of values is often sufficient for relative comparison. -
Biological Interpretation: An increase in the Ratio indicates higher cumulative exposure to mitochondrial
over the incubation period.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low IS Signal | Ion suppression from lipids.[1][2] | Dilute sample 1:10 with water before injection.[2] |
| High IS Signal (Saturation) | Spike concentration too high.[2] | Reduce spike amount to 10-20 pmol. |
| Non-Linear Calibration | Detector saturation. | Use a less sensitive MRM transition or dilute samples.[2] |
| MitoB-d15 Degradation | Storage issue. | Store stocks in ethanol at -80°C; avoid repeated freeze-thaw. |
| High Background MitoP | Oxidation during extraction.[2] | Ensure extraction is rapid and on ice; add antioxidants (e.g., BHT) if necessary (though usually not required with ACN extraction).[1][2] |
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350.[1][2]
-
Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[2] Nature Protocols, 7(5), 946-958.[1][2][5]
-
Logan, A., et al. (2014). Assessing mitochondrial H2O2 levels in vivo using the MitoB method.[2] Free Radical Biology and Medicine, 75, S13.[1][2]
-
Cayman Chemical. MitoB-d15 Product Insert & Application Note.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 11. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
MitoB-d15 extraction from frozen tissue samples
MitoB-d15 Extraction and Quantification of Mitochondrial : A Ratiometric LC-MS/MS Protocol
Core Directive & Scientific Rationale
This guide details the extraction and quantification of the mitochondria-targeted probe MitoB and its oxidized product MitoP from frozen tissue samples. The protocol utilizes MitoB-d15 (and MitoP-d15) as deuterated internal standards to ensure rigorous quantification of mitochondrial hydrogen peroxide (
The Mechanistic Logic
MitoB [(3-hydroxybenzyl)triphenylphosphonium boronic acid] accumulates in the mitochondrial matrix driven by the membrane potential (
-
The Readout: The ratio of MitoP / MitoB serves as the index of mitochondrial
concentration.[1][2][3][4][5][6][7] -
The Challenge: Absolute signal intensity in Mass Spectrometry (MS) is volatile due to matrix effects (ion suppression/enhancement) and variable extraction efficiencies.
-
The Solution (MitoB-d15): By spiking the tissue homogenate with deuterated isotopologues (MitoB-d15 and MitoP-d15) prior to extraction, every step of loss or signal variation is mathematically corrected. The d15-label is located on the triphenylphosphonium (TPP) moiety, ensuring the physicochemical properties (solubility, retention time) mimic the analyte perfectly while remaining mass-resolvable (+15 Da).
Critical Control Points (The "Why" Behind the Steps)
| Control Point | Risk Factor | Scientific Mitigation |
| Ex Vivo Oxidation | MitoB can artificially oxidize to MitoP during homogenization, creating false positives. | Temperature & Speed: Keep samples on dry ice/liquid |
| Light Sensitivity | TPP compounds can degrade or isomerize under intense light. | Amber Tubes: Perform extraction in low light or use amber microcentrifuge tubes. |
| Matrix Effects | Tissue lipids/proteins suppress ionization in LC-MS. | MitoB-d15 Spike: The internal standard elutes at the exact same time as the analyte, experiencing the exact same suppression, allowing for perfect normalization. |
| Thawing Artifacts | Thawing tissue allows cytosolic ROS to interact with mitochondrial MitoB. | Snap-Homogenization: Do not thaw tissue pellets. Add frozen tissue directly to cold extraction buffer and homogenize immediately. |
Materials & Reagents
Reagents
-
MitoB and MitoP (Standards for calibration curves).[2][3][7]
-
MitoB-d15 and MitoP-d15 (Internal Standards).[5][7][8]
-
Source: Typically Cayman Chemical or Avanti Polar Lipids.
-
-
Acetonitrile (ACN): LC-MS Grade.
-
Formic Acid (FA): LC-MS Grade.
-
Water: Milli-Q / LC-MS Grade.
-
Homogenization Beads: Stainless steel or Zirconium oxide (if using bead beater).
Equipment
-
LC-MS/MS System: Triple Quadrupole (e.g., Agilent 6460, Sciex QTRAP, Waters Xevo).
-
Homogenizer: Bead mill (e.g., TissueLyser) or probe sonicator.
-
Centrifuge: Refrigerated (
), capable of .
Detailed Protocol
Phase A: Preparation of Extraction Buffer
Ideally prepared fresh or stored at
-
Base Solvent: Prepare 60% Acetonitrile / 0.1% Formic Acid (aq) .
-
Mix 60 mL ACN, 40 mL Water, 100
L Formic Acid.
-
-
Internal Standard Spike (The "Spiked Buffer"):
-
Add MitoB-d15 and MitoP-d15 to the Base Solvent.
-
Target Concentration: Final concentration of 100 nM for both d15-standards in the extraction buffer.
-
Note: Adjust this concentration based on the expected abundance of MitoB in your tissue (aim for 1:1 to 1:10 ratio of IS:Analyte).
-
Phase B: Tissue Extraction
Work on ice.[9] Pre-chill all tubes and centrifuge rotors.
-
Weighing: Weigh frozen tissue aliquots (approx. 10–20 mg ) rapidly. Keep tissue frozen (e.g., on a bed of dry ice).
-
Homogenization:
-
Place the frozen tissue piece into a pre-chilled tube containing 500
L of Spiked Extraction Buffer . -
Crucial: Do not let the tissue thaw before it hits the solvent.
-
Method A (Bead Mill): Add a steel bead and shake at 30–50 Hz for 2–4 mins at
. -
Method B (Probe): Sonicate/homogenize in short bursts (on ice) to prevent heating.
-
-
Lysis Completion:
-
Vortex the homogenate vigorously for 10 seconds.
-
(Optional) Sonicate in an ice-water bath for 10 minutes to ensure full release of mitochondrial content.
-
-
Clarification:
-
Centrifuge at
for 15 minutes at . -
This pellets proteins and cell debris.
-
-
Collection:
-
Transfer the clear supernatant to a fresh amber LC vial (or microtube).
-
Pause Point: Samples can be stored at
for up to 1 month.
-
Phase C: LC-MS/MS Analysis
Chromatography Conditions
-
Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 2.0
50 mm, 3 m). Why? Phenyl columns retain the aromatic TPP moiety better than C18. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0–1 min: 20% B
-
1–4 min: Ramp to 100% B
-
4–6 min: Hold 100% B (Wash)
-
6.1 min: Re-equilibrate to 20% B
-
Mass Spectrometry Parameters (MRM Mode)
-
Ionization: ESI Positive Mode (
). -
Source Temp:
. -
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Identity Note |
| MitoB | 397.2 | 262.1 | 30–40 | TPP cation fragment |
| MitoP | 369.2 | 262.1 | 30–40 | TPP cation fragment |
| MitoB-d15 | 412.3 | 277.2 | 30–40 | TPP-d15 cation fragment |
| MitoP-d15 | 384.3 | 277.2 | 30–40 | TPP-d15 cation fragment |
Note: The product ion 262.1 corresponds to the triphenylphosphonium cation (
Data Analysis & Calculation
To determine the mitochondrial
-
Calculate Normalized Areas:
-
Calculate the Ratio:
(Where RF is the Response Factor derived from a standard curve of known MitoP/MitoB mixtures, often close to 1.0 if ionization efficiency is similar). -
Interpretation: A higher ratio indicates higher cumulative mitochondrial
levels during the incubation period.
Visualization of Workflows
Diagram 1: The MitoB Reaction Mechanism
This diagram illustrates the conversion of the probe within the mitochondria.[1]
Caption: MitoB accumulates in mitochondria and converts to MitoP upon reaction with Hydrogen Peroxide.[1][2][3][4][7][8] The final ratio indicates ROS levels.
Diagram 2: Extraction Workflow
This diagram details the step-by-step extraction protocol with internal standard integration.
Caption: Workflow for extracting MitoB/P. Critical step: Adding d15-standards before homogenization to correct for matrix effects.
References
-
Cochemé, H. M., Logan, A., Prime, T. A., et al. (2012). "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols, 7(5), 946–958. Link
-
Cochemé, H. M., Quin, C., McQuaker, S. J., et al. (2011). "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix."[2] Cell Metabolism, 13(3), 340–350.[2] Link
-
Logan, A., et al. (2014).[6][10] "Assessing Mitochondrial Oxidative Stress in the Mouse Heart In Vivo." Free Radical Biology and Medicine, 75, S12. Link
-
Cayman Chemical. "MitoB-d15 Product Information & Protocol." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MitoNeoD: A Mitochondria-Targeted Superoxide Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Time-Course Quantification of Mitochondrial H₂O₂ Using the Ratiometric Mass Spectrometry Probe MitoB
Introduction and Mechanistic Rationale
The precise quantification of mitochondrial hydrogen peroxide (H₂O₂) in vivo has historically been hindered by the limitations of fluorescent probes, which often lack spatial resolution, suffer from auto-oxidation artifacts, and are restricted to optically transparent models[1]. To overcome these barriers, the Murphy laboratory developed MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide), a mitochondria-targeted, ratiometric mass spectrometry probe[2][3].
MitoB acts as a chemical dosimeter, integrating mitochondrial H₂O₂ production over time. This application note details the theoretical grounding and provides a comprehensive, self-validating protocol for conducting time-course experiments using MitoB in biological models.
The Causality of Probe Design
MitoB consists of two functional moieties:
-
Triphenylphosphonium (TPP⁺) Cation: This lipophilic cation drives the rapid, Nernstian accumulation of the probe across the plasma membrane (ΔΨp) and the inner mitochondrial membrane (ΔΨm). Because the mitochondrial matrix is highly negatively charged, MitoB concentrates several-hundred-fold within the matrix[1][4].
-
Arylboronic Acid: Within the matrix, the arylboronic moiety reacts specifically with H₂O₂ to yield a biologically stable phenol product, MitoP .
The reaction rate is highly dependent on pH (~3.8 M⁻¹s⁻¹ at pH 8.0). Because the mitochondrial matrix (pH ~8.0) is more alkaline than the cytosol (pH ~7.2), the conversion of MitoB to MitoP is kinetically favored inside the mitochondria, ensuring exquisite spatial specificity[1][2].
By measuring the MitoP/MitoB ratio via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can determine H₂O₂ levels independent of variations in probe uptake, tissue volume, or mitochondrial density[4][5].
Mechanism of MitoB accumulation and H₂O₂-dependent conversion to MitoP.
Experimental Design: The Importance of Time-Course Kinetics
Unlike reversible fluorescent sensors that provide a "snapshot" of ROS levels, MitoB is irreversibly consumed to form MitoP. Therefore, it functions as an integrator of H₂O₂ production over a defined temporal window[4][6].
Conducting a time-course experiment (e.g., harvesting tissues at 1, 3, and 6 hours post-administration) is critical for two reasons:
-
Establishing Linearity: It confirms that the conversion of MitoB to MitoP is occurring at a steady state and that the probe has not been saturated or completely cleared from the system[7].
-
Isolating Intervention Effects: If testing a drug or physiological stressor (e.g., exercise or anoxia), a time-course allows researchers to pinpoint the exact temporal onset of mitochondrial oxidative stress[1][8].
Comparative Model Kinetics
| Biological Model | Administration Route | Typical Dose | Optimal Incubation Window | Ref |
| Drosophila | Thoracic Injection | 75 pmol / fly | 1 to 6 hours | [7] |
| Mouse (In Vivo) | Tail Vein / IP Injection | 0.8 – 2.5 µmol / kg | 3 to 6 hours | [4][7] |
| Cell Culture | Media Supplementation | 1 – 5 µM | 1 to 4 hours | [2][5] |
Step-by-Step Protocol: In Vivo Time-Course Workflow
The following protocol is optimized for tissue extraction (e.g., mouse heart, liver, or whole Drosophila). The core philosophy of this workflow is the prevention of artifactual probe oxidation ex vivo and the rigorous control of extraction efficiency using deuterated internal standards (IS).
Step-by-step workflow for MitoB time-course experiments and LC-MS/MS analysis.
Phase 1: Administration and Time-Course Harvesting
-
Administer MitoB: Inject the appropriate dose of MitoB into the biological model (e.g., 0.8 µmol/kg for mice). Record the exact time of injection (t = 0)[7].
-
Incubate: Allow the animal to resume normal activity. For a standard time-course, pre-designate cohorts to be harvested at t = 1h, 3h, and 6h.
-
Harvest and Snap-Freeze (Critical Step): Euthanize the animal and immediately dissect the target tissues. Flash-freeze the tissues in liquid nitrogen.
-
Causality: Once the tissue is removed, the cellular structure breaks down, and oxygen exposure can cause artifactual ROS generation. Snap-freezing halts all biochemical reactions[7].
-
Pause Point: Tissues can be stored at -80°C indefinitely.
-
Phase 2: Homogenization and Internal Standard Spiking
Note: All steps must be performed on ice to prevent probe degradation. 4. Prepare Internal Standards (IS): Prepare a spiking solution containing deuterated standards: d15-MitoB and d15-MitoP . 5. Spike and Homogenize: Place the frozen tissue (e.g., 50 mg) into a pre-chilled homogenization tube. Immediately add the extraction buffer (e.g., 60% acetonitrile/0.1% formic acid) and spike with a known, exact amount of the IS mixture (e.g., 100 pmol d15-MitoB and 50 pmol d15-MitoP)[7].
-
Causality: Spiking the internal standards before homogenization and extraction is a self-validating mechanism. Because the deuterated probes share identical physicochemical properties with the endogenous probes, any loss of MitoB/MitoP during protein precipitation or filtering will be perfectly mirrored by the loss of d15-MitoB/d15-MitoP. This allows for absolute quantification regardless of extraction efficiency[2][3].
-
Mechanical Homogenization: Homogenize the tissue thoroughly using a bead mill or rotor-stator homogenizer, keeping the sample chilled.
Phase 3: Chemical Extraction
-
Protein Precipitation: Vortex the homogenate vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins[7].
-
Supernatant Recovery: Carefully transfer the supernatant to a fresh microcentrifuge tube. Pass the supernatant through a 0.22 µm centrifugal filter to remove any remaining particulates that could foul the LC-MS/MS column[7].
Phase 4: LC-MS/MS Quantification
-
Chromatography: Inject the filtered extract onto a reversed-phase C18 column. Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compounds.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
Table 2: Standard MRM Transitions for MitoB/MitoP Quantification [1][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| MitoB | 397.1 | 262.1 | Endogenous probe quantification |
| MitoP | 369.1 | 262.1 | Endogenous product quantification |
| d15-MitoB | 412.1 | 277.1 | Internal standard for MitoB extraction |
| d15-MitoP | 384.1 | 277.1 | Internal standard for MitoP extraction |
Note: The product ion (m/z 262.1 for endogenous, 277.1 for deuterated) corresponds to the triphenylphosphonium (TPP⁺) moiety, which fragments predictably during collision-induced dissociation.
-
Data Analysis: Generate standard curves using known concentrations of unlabeled MitoB and MitoP spiked into wild-type (uninjected) tissue homogenates. Calculate the absolute moles of MitoB and MitoP in your samples by comparing the analyte peak areas to the d15-internal standard peak areas. Finally, express the data as the MitoP/MitoB ratio plotted against time[1][7].
Troubleshooting and Data Interpretation
-
High Baseline MitoP: MitoB can slowly auto-oxidize if exposed to light or room temperature for extended periods. Always store MitoB stocks in the dark at -20°C and prepare injection solutions fresh[7].
-
Peroxynitrite Interference: MitoB also reacts with peroxynitrite (ONOO⁻). To confirm that the MitoP signal is predominantly driven by H₂O₂, parallel cohorts can be treated with nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) to suppress ONOO⁻ formation[2].
-
Membrane Potential Artifacts: Because MitoB uptake is ΔΨm-dependent, severe mitochondrial depolarization could theoretically reduce probe uptake. However, because the readout is a ratio (MitoP/MitoB), the measurement remains accurate as long as sufficient probe enters the matrix to be detected by the mass spectrometer[2][5].
References
-
Cochemé, H. M., et al. "Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix." Cell Metabolism, 2011. PubMed Central (PMC), [Link]
-
Cochemé, H. M., et al. "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols, 2012. Springer Nature Experiments, [Link]
-
Logan, A., et al. "Using MitoB to assess mitochondrial hydrogen peroxide formation in vivo." Methods in Enzymology, 2013. ResearchGate, [Link]
-
Muthusamy, V. R., et al. "Myocardial NADPH oxidase-4 regulates the physiological response to acute exercise." eLife, 2018. eLife Sciences, [Link]
-
Costantini, D., et al. "Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress." Oecologia, 2025. ResearchGate, [Link]
Sources
- 1. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Myocardial NADPH oxidase-4 regulates the physiological response to acute exercise | eLife [elifesciences.org]
assessing oxidative stress in aging models with MitoB-d15
Application Note: Absolute Quantification of Mitochondrial Oxidative Stress in Aging Models using the MitoB-d15 Ratiometric LC-MS/MS Workflow
A fundamental challenge in aging research is accurately quantifying reactive oxygen species (ROS) without introducing experimental artifacts. Traditional methods rely on isolating mitochondria, which strips them of their physiological context—altering native substrate supply, ATP turnover, and the endogenous mitochondrial membrane potential (Δψm)[1].
To overcome this, the MitoB (MitoBoronic acid) probe was engineered for in vivo application. Driven by its triphenylphosphonium (TPP) lipophilic cation, MitoB rapidly permeates the plasma membrane (Δψp) and accumulates heavily within the mitochondrial matrix, driven by the strong negative inner membrane potential (Δψm)[2]. Once inside, the arylboronic acid moiety of MitoB selectively reacts with local hydrogen peroxide (H2O2) to form a stable phenol product, MitoP[3].
Causality of the Ratiometric Approach: Measuring the absolute concentration of MitoP alone is scientifically flawed because systemic distribution and tissue uptake of the probe vary drastically between young and aged animals. By quantifying the ratio of MitoP to unreacted MitoB, researchers normalize for these delivery discrepancies. The resulting MitoP/MitoB ratio provides a highly accurate, steady-state reflection of mitochondrial H2O2 concentration[1].
Caption: Mechanism of MitoB accumulation and H2O2-dependent conversion to MitoP.
The Critical Role of Deuterated Internal Standards (MitoB-d15)
Quantifying lipophilic cations from complex biological matrices (e.g., aged cardiac tissue or Drosophila homogenates) is highly susceptible to extraction losses and ion suppression during electrospray ionization (ESI). To establish a trustworthy, self-validating assay, the use of heavy isotope internal standards—specifically MitoB-d15 and MitoP-d15—is mandatory[3].
MitoB-d15 contains 15 deuterium atoms located on the triphenyl group[4]. Causality of IS Spiking: By spiking a known concentration of MitoB-d15 and MitoP-d15 into the sample immediately upon tissue lysis, any subsequent degradation, extraction inefficiency, or MS signal suppression affects the endogenous analyte and the heavy standard equally[5]. This guarantees that the final calculated ratio is an absolute quantification, immune to matrix-specific artifacts[3].
Self-Validating Experimental Protocol
Caption: End-to-end self-validating workflow for in vivo mitochondrial H2O2 quantification.
Phase 1: In Vivo Dosing & Incubation
-
Administration: Administer MitoB to the aging model. For mice, perform a stereotaxic or intravenous injection (e.g., 2.5 nmol in saline)[2]. For Drosophila or C. elegans, supplement MitoB directly into the feeding media[6].
-
Incubation: Maintain the subjects under normal physiological conditions for 3 to 6 hours. Rationale: This specific temporal window allows MitoB to fully equilibrate across cellular membranes and react with steady-state H2O2, capturing a biologically relevant snapshot of oxidative stress before the probe is metabolically cleared[1].
Phase 2: Tissue Harvest & Extraction
-
Harvesting: Rapidly excise the target tissue and snap-freeze in liquid nitrogen. Crucial: Do not use tissue sections larger than ~100 mg, as excess lipids will cause severe mass spectrometry detector saturation and ion suppression[3].
-
Internal Standard Spiking: Transfer the frozen tissue to a homogenization tube on ice. Immediately add 10 µL of the MitoB-d15/MitoP-d15 Internal Standard Mixture (e.g., 100 pmol d15-MitoB and 50 pmol d15-MitoP)[5].
-
Homogenization: Add 500 µL of extraction solvent (60:10 acetonitrile:HPLC-grade water supplemented with 0.1% formic acid)[3]. Rationale: The acidic organic solvent serves a dual purpose: it instantly precipitates proteins (halting further enzymatic ROS generation ex vivo) and efficiently solubilizes the lipophilic TPP cations[3].
-
Clarification: Vortex for 30 seconds, then centrifuge at 16,000 × g for 10 minutes at room temperature. Transfer the supernatant to MS-grade vials[3].
Phase 3: LC-MS/MS Analysis
-
Chromatography: Inject the extract onto a C18 reversed-phase UHPLC column. Elute using a gradient of water and acetonitrile (both containing 0.1% formic acid) to resolve the TPP compounds.
-
Detection: Operate a triple quadrupole mass spectrometer in positive ion Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions.
Quantitative Data & System Validation
To ensure the trustworthiness of the assay, standard curves must be generated using unlabeled MitoB/MitoP against the d15 standards. The response must be strictly linear (
Table 1: Representative MRM Transitions for Absolute Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function in Assay |
|---|---|---|---|
| MitoB | 397.2 | 279.1 | Endogenous Unreacted Probe |
| MitoB-d15 | 412.2 | 288.1 | Internal Standard (Extraction Control) |
| MitoP | 369.2 | 251.1 | Endogenous Oxidized Product |
| MitoP-d15 | 384.2 | 260.1 | Internal Standard (Extraction Control) |
(Note: Transitions may require slight tuning based on the specific collision energy of the MS instrument[3].)
Table 2: Expected MitoP/MitoB Dynamics in Aging Models
| Animal Model | Tissue Analyzed | Phenotype / Condition | Expected MitoP/MitoB Shift |
|---|---|---|---|
| Wild-Type Mice | Cardiac / Skeletal Muscle | Young (Control) | Baseline |
| mtDNA Mutator Mice | Cardiac / Skeletal Muscle | Aged (Premature Aging) | Significant Increase[1] |
| Drosophila | Thoracic Muscle | Aged | Significant Increase[7] |
| Akita Mice | Cardiac Tissue | Diabetic / Oxidative Stress | Elevated vs. WT[2] |
Quality Control (QC) Check: Always monitor the absolute peak area of MitoB-d15 across all biological replicates. A variance of >30% in the d15 signal indicates inconsistent extraction efficiency or severe matrix effects, flagging that specific sample for re-extraction.
References
-
ResearchGate. Using MitoB to assess mitochondrial hydrogen peroxide formation in vivo. Available at:[Link]
-
Springer Nature. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide. Available at:[Link]
-
Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice. Aging Cell. PMC. Available at:[Link]
-
Pinto, M., & Moraes, C. T. (2015). The role of mitochondrial DNA mutations and free radicals in disease and ageing. PMC. Available at:[Link]
-
Bi, Y., et al. (2020). Dynamic Phosphorylation of the C Terminus of Hsp70 Regulates the Mitochondrial Import of SOD2 and Redox Balance. PMC. Available at:[Link]
Sources
- 1. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dynamic Phosphorylation of the C Terminus of Hsp70 Regulates the Mitochondrial Import of SOD2 and Redox Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The role of mitochondrial DNA mutations and free radicals in disease and ageing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Diagnostic Workflow: Isolating the Root Cause of Low Recovery
Welcome to the Technical Support Center for Mitochondrial Probe Analytics. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most common bottlenecks in oxidative stress profiling: the low extraction recovery of MitoB-d15 from complex tissue matrices.
MitoB-d15 is a critical deuterated internal standard containing 15 deuterium atoms on its triphenylphosphonium (TPP) group[1]. It is used to accurately quantify the ratio of MitoP to MitoB via LC-MS/MS, which serves as an exomarker for mitochondrial hydrogen peroxide (H₂O₂) concentrations in vivo[2]. However, the unique physicochemical properties that allow these probes to target mitochondria also make them notoriously difficult to extract from lipid-rich tissues.
Before altering your extraction protocol, you must determine whether your low MitoB-d15 signal is a physical extraction failure or an analytical detection artifact. Follow this diagnostic logic:
Diagnostic decision tree for troubleshooting low MitoB-d15 recovery in tissue samples.
Deep-Dive Troubleshooting Guide (FAQs)
Q1: Why is my MitoB-d15 recovery consistently below 40% in lipid-rich tissues like liver or brain? A: The root cause lies in the lipophilicity of the triphenylphosphonium (TPP) cation. In vivo, this positive charge and lipophilicity drive the probe across the negatively charged mitochondrial membrane[2]. Ex vivo, however, the TPP moiety causes the probe to bind tenaciously to cellular membranes and hydrophobic tissue proteins. If you are using a weak extraction solvent (e.g., 60% Acetonitrile), the extraction coefficient for MitoB-d15 often hovers around 0.39 (39% recovery) because the probe remains partitioned in the lipid fraction of the discarded tissue pellet[3]. To overcome this, you must use a harsher solvent system—such as 100% Acetonitrile (ACN) with 0.1% Formic Acid (FA)—to simultaneously precipitate proteins and disrupt lipid-TPP interactions[4].
Q2: How can I differentiate between poor physical extraction and LC-MS/MS matrix suppression? A: A diminished LC-MS/MS peak area does not automatically mean the probe was left behind in the pellet; it may be suffering from ion suppression in the electrospray ionization (ESI) source due to co-eluting matrix phospholipids. The Causality Test: Perform a "post-extraction spike." Extract a blank, untreated tissue sample using your standard protocol. After collecting the final supernatant, spike it with a known concentration of MitoB-d15 and compare its peak area to the exact same concentration spiked into neat solvent. If the signal in the tissue extract is significantly lower, you are experiencing ion suppression (matrix effect). If the signals are identical, your low recovery is a true physical extraction failure.
Q3: Does the homogenization technique impact the release of TPP-bound compounds? A: Yes. Incomplete tissue lysis leaves intact mitochondria and membrane vesicles where MitoB-d15 remains trapped. Conversely, excessive heat generated during aggressive homogenization can degrade the boronic acid moiety of the probe. You must balance mechanical disruption with thermal protection. Utilizing a Potter tissue grinder or a bead-beating system strictly maintained at 4°C ensures complete mechanical disruption while preserving the chemical integrity of the arylboronic moiety[3].
Self-Validating Experimental Protocol: The Double-Extraction Method
To ensure maximum recovery and self-validation of your analytical run, follow this optimized double-extraction workflow. This method utilizes an aggressive organic crash combined with acidic disruption to free protein-bound probes[4].
Optimal experimental workflow for MitoB-d15 internal standard spiking and tissue extraction.
Step 1: Tissue Arrest and Spiking
-
Immediately upon excision, snap-freeze the tissue in liquid nitrogen to halt the endogenous conversion of MitoB to MitoP[4].
-
Weigh the frozen tissue (typically 10–20 mg) in a pre-chilled 1.5 mL Eppendorf tube.
-
Self-Validation Step: Spike a known amount of MitoB-d15 and MitoP-d15 directly onto the frozen tissue pellet before adding any solvent. This ensures the internal standard undergoes the exact same physical and chemical stresses as the endogenous analytes.
Step 2: Primary Extraction 4. Add 500 µL of ice-cold 100% Acetonitrile (ACN) containing 0.1% (v/v) Formic Acid (FA)[4]. 5. Homogenize immediately at 4°C using a Potter tissue grinder or cold bead-beater until no visible tissue fragments remain. 6. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris. 7. Transfer the supernatant to a fresh, pre-chilled tube.
Step 3: Secondary Re-Extraction (Critical for High Recovery) 8. Do not discard the pellet. Re-suspend the pellet in a second 500 µL volume of 100% ACN with 0.1% FA[4]. 9. Vortex vigorously for 2 minutes, then sonicate in an ice-water bath for 5 minutes to disrupt remaining lipid-TPP interactions. 10. Centrifuge again at 14,000 × g for 10 minutes at 4°C. 11. Pool this second supernatant with the first. Dry down under a gentle stream of nitrogen gas if concentration is required, or inject directly into the LC-MS/MS if the signal is sufficiently high.
Quantitative Data: Extraction Efficiency Comparison
The table below summarizes the expected recovery rates and causality based on different extraction methodologies. Upgrading to a double-extraction protocol dramatically shifts the recovery profile.
| Extraction Method | Solvent Composition | Average MitoB-d15 Recovery | Primary Limitation / Causality |
| Single Extraction | 60% ACN / 0.1% FA | ~39% – 42% | Incomplete lipid disruption; probe remains in pellet[3]. |
| Single Extraction | 100% Methanol | ~25% – 30% | Poor protein precipitation; high matrix suppression in LC-MS/MS. |
| Double Extraction | 100% ACN / 0.1% FA | > 75% | Optimal. Acid denatures proteins; high organic content solubilizes TPP[4]. |
| Post-Extraction Spike | 100% ACN / 0.1% FA | Diagnostic Only | Used to quantify ESI ion suppression vs. physical loss. |
References
-
Royal Society Open Science. "Individuals with higher metabolic rates have lower levels of reactive oxygen species in vivo."[Link]
-
National Institutes of Health (PMC). "In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration."[Link]
Sources
optimizing collision energy for MitoB-d15 mass transitions
Technical Support Center: Optimizing Collision Energy for MitoB-d15
Executive Summary
Accurate quantification of mitochondrial hydrogen peroxide (
This guide details the technical workflow for optimizing CE specifically for the MitoB-d15 transition (
Part 1: The Core Protocol (CE Optimization)
Do not rely on "default" compound optimization software alone.[1] For ratiometric probes, we require a "plateau of stability" rather than just the single highest intensity point.
Theoretical Mass Transitions
Before optimizing, ensure your quadrupole mass filters are set to the correct theoretical masses. The "d15" designation refers to the deuteration of the triphenylphosphonium (TPP) moiety (15 deuterium atoms on the three phenyl rings).
| Compound | Precursor Ion ( | Product Ion ( | Identity of Product |
| MitoB-d0 | 397.2 | 263.1 | TPP cation ( |
| MitoB-d15 | 412.3 | 278.1 | d15-TPP cation ( |
| MitoP-d0 | 369.2 | 263.1 | TPP cation |
| MitoP-d15 | 384.3 | 278.1 | d15-TPP cation |
Note: The mass spectrometer detects the TPP cation. Do not use the molecular weight of the salt (e.g., bromide salt MW ~492) for MS tuning.
The "Breakdown Curve" Workflow
Perform this manual optimization to determine the optimal CE.
Step-by-Step Protocol:
-
Standard Preparation:
-
Direct Infusion:
-
Bypass the LC column. Infuse directly into the source at 5–10 µL/min.[2]
-
Verify the precursor (
412.3) intensity in MS1 scan mode.
-
-
The CE Ramp (The Critical Step):
-
Set Q1 to fix the precursor (412.3).[1]
-
Set Q3 to fix the product (278.1).
-
Create a method that steps the Collision Energy from 15 eV to 60 eV in increments of 2 eV.
-
Acquire signal for 30 seconds per step.
-
-
Data Analysis:
-
Plot Intensity (y-axis) vs. Collision Energy (x-axis) .[1]
-
You will observe a Gaussian-like curve.[1]
-
Selection Rule: Do not pick the absolute peak if it is sharp. Pick the CE value at the center of the broadest "shoulder" or plateau near the maximum. This ensures that slight fluctuations in instrument electronics do not drastically alter signal intensity.
-
Part 2: Visualization of Workflows
Figure 1: CE Optimization Logic Flow
This diagram illustrates the decision-making process for selecting the optimal energy, prioritizing stability over raw intensity.
Caption: Workflow for empirically determining the optimal collision energy (CE) for MitoB-d15 to ensure assay reproducibility.
Figure 2: The MitoB Reaction Pathway
Understanding the chemistry helps explain why the TPP fragment is the universal product ion.
Caption: Reaction of MitoB with H2O2 to form MitoP. Both species fragment to the common TPP core (d0=263, d15=278) in MS/MS.[1]
Part 3: Troubleshooting & FAQs
Q1: Why is my MitoB-d15 signal intensity significantly lower than my d0 signal?
A: This is often a purity or concentration issue, not necessarily a CE issue.
-
Check: Deuterated standards are often supplied at lower purity or different salt forms compared to the cheaper d0 standard.
-
Correction: Do not rely on gravimetric weighing alone. Perform a molar concentration check by comparing the UV absorbance (at 267 nm, characteristic of TPP) of your d15 stock against a validated d0 stock. Adjust the d15 concentration to match the d0 response before spiking.
Q2: I see "crosstalk" where MitoB-d15 signal appears in the MitoB-d0 channel.
A: This is likely due to isotopic impurity, not CE.
-
Mechanism: If your d15 standard contains d0 impurities (incomplete deuteration during synthesis), it will show up in the d0 channel (
397).[1] -
Diagnosis: Inject pure MitoB-d15.[1] If you see a peak at the d0 transition (397
263), calculate the % contribution. If it is >0.5%, you must subtract this background from your experimental d0 signals.
Q3: Can I use the same CE for MitoB and MitoP?
A: Generally, yes, but verify.
-
Since both molecules fragment to the same TPP core (
263 or 278), the bond energy required to cleave the alkyl-TPP bond is structurally similar. However, the boronic acid group (MitoB) and the phenol group (MitoP) have slightly different electron-withdrawing effects.[1] -
Recommendation: Optimize CE for MitoB and MitoP independently. If they are within ±2 eV, use the average. If they differ significantly, use scheduled MRM (sMRM) to apply specific energies to each retention time window.[1]
Q4: My calibration curve is non-linear at high concentrations. Is this a CE problem?
A: No, this is likely a detector saturation or TPP suppression issue.
-
Cause: TPP compounds stick avidly to surfaces and can cause space-charge effects in the trap or saturation of the electron multiplier.
-
Solution: Ensure your highest standard does not exceed
counts/sec. Dilute your samples or detune the lens voltage (not the CE) to bring the signal into the linear dynamic range.
Part 4: References
-
Cochemé, H. M., Logan, A., Prime, T. A., et al. (2012).[1] Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[1][3] Nature Protocols, 7(5), 946–958.[1] [Link]
-
Cochemé, H. M., Quin, C., McQuaker, S. J., et al. (2011).[1] Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340–350.[1] [Link]
Sources
Technical Support Center: MitoP/MitoB Ratiometric Assay
Topic: Addressing Variability in Mitochondrial
Executive Summary: The Kinetic Reality
Welcome to the technical support hub for the MitoB/MitoP ratiometric system. If you are experiencing high variability (CV > 20%) or inconsistent baseline data, the issue often lies in treating this assay as a "snapshot" rather than a kinetic rate measurement .
Unlike fluorescent dyes (e.g., MitoSOX) which are often qualitative, the MitoB method is a quantitative mass spectrometry (LC-MS/MS) workflow. It relies on the accumulation of the probe driven by membrane potential (
The Golden Rule: The output is a ratio (
The Mechanism & Workflow (Visualized)
To troubleshoot effectively, we must visualize where errors enter the system. The following diagram maps the critical control points (CCPs) where variability is most often introduced.
Caption: Operational workflow of the MitoB method. Phase 1 is biological and kinetic; Phase 2 is analytical. The "Flash Freeze" step is the critical boundary between the two.
Module 1: Pre-Analytical Quality Control (The Reagents)
Issue: High background signal in
The boronate moiety in MitoB is sensitive to oxidation by ambient air over time, especially in solution. If your stock solution is already 5% oxidized to MitoP, your dynamic range is severely compromised.
Troubleshooting Protocol: Stock Validation
-
Storage: Solid MitoB is stable at -20°C. Once dissolved in DMSO or Ethanol, it must be stored at -80°C, preferably under argon gas to exclude oxygen.
-
The "Blank" Check: Before injecting animals or treating cells, run a "solvent blank" (MitoB stock diluted in buffer) directly on the LC-MS.
-
Acceptance Criteria: MitoP peak area should be
of the MitoB peak area. -
Action: If MitoP > 1%, discard the stock. Do not attempt to "subtract" this background mathematically; the oxidation rate is non-linear.
-
Module 2: Experimental Design (The Kinetic Variable)
Issue: High variability (CV%) between biological replicates.
Diagnosis: Inconsistent incubation times or
FAQ: Why does the exact time of sacrifice matter so much?
A: This is a kinetic assay. You are measuring the accumulation of a product (MitoP) over time.[1][3]
Protocol: Staggered Workflow
Do not inject all animals at once if you cannot sacrifice them all at once.
-
Stagger Injections: Inject Animal 1 at 09:00, Animal 2 at 09:10, etc.
-
Stagger Sacrifice: Sacrifice Animal 1 at 13:00, Animal 2 at 13:10.
-
Precision: Maintain the
(incubation time) within a minute window for all replicates.
The Conundrum
The uptake of MitoB is driven by the Nernst equation. If your treatment causes mitochondrial depolarization (loss of
-
The Ratio Fix: Theoretically, the MitoP/MitoB ratio corrects for this, as both species are TPP+ cations and are affected equally by potential.
-
The Limit: If
drops too low (e.g., severe uncoupling), total ion counts (TIC) for both analytes will drop below the limit of quantitation (LOQ). Always check the absolute area counts. If counts are <1000 (instrument dependent), the ratio is noise.
Module 3: Extraction & Mass Spectrometry (The Analytical Variable)
Issue: Ratio is consistent, but absolute quantification is impossible; or "artificial" oxidation during extraction. Diagnosis: Lack of internal standards or failure to stop the reaction.
Critical Step: Internal Standards (IS)
You must use deuterated internal standards (
-
Why? Extraction efficiency from tissue varies. Ion suppression (matrix effects) in the MS source varies.
-
The Fix: Spike the IS into the homogenization buffer before the tissue is processed. This ensures that any loss during extraction happens equally to the sample and the standard.
Protocol: Preventing Ex Vivo Oxidation
Once the tissue is homogenized, the MitoB is exposed to cytosolic oxidases and air. You must stop the reaction immediately.
-
Flash Freeze: Tissue must be frozen in liquid nitrogen immediately upon collection.
-
Acidic Extraction: Use 60% Methanol / 0.1% Formic Acid (or similar acidic organic solvent).
-
Mechanism: The acid denatures enzymes (preventing enzymatic oxidation) and stabilizes the boronate species.
-
Warning: Do not use neutral pH buffers for extraction; boronates are less stable at higher pH.
-
Troubleshooting Logic Tree
Use the following diagram to diagnose specific data anomalies.
Caption: Decision tree for isolating sources of error. Begin with reagent blanks before investigating biological variance.
Summary of Key Parameters
| Parameter | Specification | Why it matters |
| MitoB Dose | In vivo: ~3-5 nmol/g body weight | Too low = below detection; Too high = potential toxicity or quenching. |
| Incubation Time | 3 - 6 hours (typical) | Sufficient time for MitoP accumulation, but before excretion clears the probe. |
| Extraction Buffer | 60% MeOH / 0.1% Formic Acid | Acid stabilizes boronate; MeOH precipitates proteins. |
| Internal Stds | Corrects for extraction loss and MS matrix effects. | |
| Storage | -80°C, dark, inert gas | Prevents auto-oxidation of the boronate moiety. |
References
-
Cochemé, H. M., Quin, C., McQuaker, S. J., et al. (2011).[4][5] Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[6] Cell Metabolism, 13(3), 340–350.[4][5][7]
-
Cochemé, H. M., Logan, A., Prime, T. A., et al. (2012).[4][5] Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[3][5][8] Nature Protocols, 7(5), 946–958.[4][9]
-
Logan, A., Shabalina, I. G., Prime, T. A., et al. (2014).[4] In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice.[1][4] Aging Cell, 13(4), 765–768.[4]
-
Logan, A., Cochemé, H. M., Li Pun, P. B., et al. (2014).[5] Using exomarkers to assess mitochondrial reactive species in vivo.[3][4][5][8][10][11] Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 923-930.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 9. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
reducing background noise in mitochondrial ROS mass spec assays
Technical Support Center: Mitochondrial ROS Mass Spectrometry Assays
Status: Operational Operator: Senior Application Scientist (Proteomics & Metabolomics Division) Mission: To eliminate noise and validate signal in high-sensitivity mitochondrial ROS workflows.
Introduction: The Signal-to-Noise Paradox
Welcome. If you are here, you are likely seeing a high background that obscures your targeted ROS signal, or you are struggling to differentiate biological oxidation from artifactual chemistry.
Mitochondrial ROS (mtROS) are transient and low-abundance. Mass spectrometry (MS) offers specificity that fluorescent dyes (like DCFDA) cannot, but it introduces a unique challenge: Ionization Suppression and Ex Vivo Oxidation .
This guide focuses on the two primary MS modalities for mtROS:
-
Direct ROS Quantitation: Using mitochondria-targeted probes (e.g., MitoB/MitoP).
-
Redox Proteomics: Measuring oxidative modifications (e.g., Cysteine oxidation).[1][2]
Module 1: The MitoB/MitoP Ratiometric Assay
For direct quantification of mitochondrial H2O2 concentration.[3][4][5]
The Mechanism: MitoB (triphenylphosphonium-conjugated arylboronic acid) accumulates in the mitochondrial matrix.[4][5][6] It reacts with H2O2 to form MitoP (a phenol).[4][5][6] The MitoP/MitoB ratio is your readout, correcting for uptake differences.
Q: My T0 (Time Zero) or "No ROS" controls show high MitoP levels. Is my probe degrading?
A: You are likely experiencing Auto-oxidation or Photo-oxidation . The arylboronic acid moiety on MitoB is sensitive to ambient oxidation during sample preparation, not just mitochondrial H2O2.
-
The Fix (Protocol Rigor):
-
Light Exclusion: Boronic acids are photo-labile. All extraction steps must occur in the dark or under amber light.
-
Temperature Control: Keep all solvents and samples at -80°C or on dry ice until the exact moment of injection/extraction.
-
NEM Addition: If you are analyzing tissue homogenates, add N-ethylmaleimide (NEM) to the blocking buffer. While NEM targets thiols, it prevents downstream redox cycling that can artificially generate ROS in the lysate [1].
-
Q: I see significant retention time shifts and peak tailing for MitoB.
A: This is a Column Interaction issue. MitoB contains a Triphenylphosphonium (TPP) cation.[4][5] TPP is highly hydrophobic and "sticky" on standard C18 columns, leading to carryover and broad peaks.
-
The Fix:
-
Mobile Phase Additive: Add 0.1% Formic Acid (FA) and 5mM Ammonium Formate to both Mobile Phase A and B. The salt helps mask secondary silanol interactions on the column.
-
Column Choice: Switch to a C18 column with a charged surface hybrid (CSH) particle or a Phenyl-Hexyl column, which often provides better peak shape for aromatic cations like TPP.
-
Module 2: Sample Preparation & Isolation (The Matrix)
Reducing chemical noise from mitochondrial isolation buffers.
Q: My Total Ion Chromatogram (TIC) is dominated by repeating polymer peaks (+44 Da).
A: You have Detergent/PEG Contamination . Standard mitochondrial isolation buffers often use Triton X-100, Tween, or high concentrations of sucrose/mannitol that are not MS-compatible.
-
The Fix (The "Clean" Mito Prep):
-
Avoid: Triton X-100, NP-40, Tween-20. These are "ion killers" and impossible to fully wash off.
-
Use: Acid-labile surfactants (e.g., RapiGest, sodium deoxycholate) that degrade at low pH, or use mechanical homogenization (Dounce) followed by differential centrifugation without detergents [2].
-
Table 1: Detergent Compatibility Guide for MS-Based Mito Assays
| Detergent/Reagent | MS Compatibility | The Risk | The Solution |
| Triton X-100 | ⛔ Incompatible | Permanent column contamination; ion suppression. | Replace with Digitonin (low conc.) or RapiGest. |
| SDS | ⛔ Incompatible | Strong ion suppression; precipitates in LC. | Use S-Trap columns for cleanup if SDS is mandatory. |
| Digitonin | ⚠️ Caution | Can cluster in MS source if too high. | Use only for outer membrane permeabilization; wash 3x with PBS. |
| RapiGest SF | ✅ Compatible | None (if hydrolyzed). | Acidify sample (pH < 2) to degrade before injection. |
| Sodium Deoxycholate | ✅ Compatible | Precipitates in acid. | Use Phase Transfer Surfactant (PTS) protocols. |
Module 3: Redox Proteomics (Cysteine Oxidation)
For measuring the "footprint" of ROS damage (e.g., OxiCAT).
Q: I am detecting oxidized cysteines in proteins known to be reduced. Is this real?
A: This is likely Artificial Oxidation (Thiol Scrambling) during lysis. When you lyse mitochondria, you expose buried reduced cysteines to air and endogenous oxidants. If you do not block them instantly, they will oxidize, creating a false positive background.
-
The Fix (The "Block-Then-Reduce" Workflow):
-
Acid Trapping: Lyse cells/mitochondria directly into 10% Trichloroacetic Acid (TCA). Low pH protonates thiols (-SH), making them unreactive to oxidation [3].
-
Immediate Alkylation: Resuspend the TCA pellet in a buffer containing a high concentration (100mM) of alkylating agent (IAM or NEM) to permanently block all free thiols.
-
Verification: Include a "Max-Ox" control where you intentionally oxidize a sample with H2O2 to define the 100% oxidation baseline.
-
Module 4: Visualization & Logic
Workflow Diagram: The MitoB Ratiometric Assay
This diagram illustrates the critical path for the MitoB method, highlighting where noise enters the system.
Caption: Workflow for MitoB/MitoP assay. Red dotted lines indicate entry points for background noise (auto-oxidation and matrix effects).
Troubleshooting Logic Tree
Use this decision tree to diagnose high background noise.
Caption: Logic tree for diagnosing the source of background noise in mitochondrial MS assays.
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix.[5] Cell Metabolism. Link
-
Feist, P., & Hummon, A. B. (2015). Proteomic challenges: solubilization of membrane proteins. International Journal of Molecular Sciences. Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link
-
Logan, A., et al. (2014). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[4][5][6] Nature Protocols. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comprehensive Comparison Guide: MitoB Mass Spectrometry Assay vs. Fluorescent ROS Probes
Accurate quantification of mitochondrial reactive oxygen species (ROS)—specifically hydrogen peroxide (
To address these challenges, the Michael Murphy laboratory developed MitoB , a mitochondria-targeted ratiometric mass spectrometry probe that provides a definitive, artifact-free measurement of mitochondrial
Mechanistic Causality: Why Fluorescent Probes Fail and MitoB Succeeds
Understanding the chemical causality behind probe reactions is essential for experimental design.
The Pitfalls of Fluorescent Probes (MitoSOX & DCFDA)
Fluorescent probes are designed for optical accessibility but suffer from severe cross-reactivity. MitoSOX Red , a triphenylphosphonium (TPP)-linked hydroethidium derivative, is marketed for mitochondrial superoxide detection. However, superoxide reacts with MitoSOX to form a specific hydroxylated product (2-OH-Mito-E+). The critical flaw is that other abundant cellular oxidants (like cytochrome c or
Similarly, DCFDA does not directly react with
The Ratiometric Precision of MitoB
MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) utilizes the same TPP lipophilic cation to accumulate in the mitochondrial matrix, driven by the mitochondrial membrane potential (
Instead of relying on absolute signal intensity, researchers extract both compounds and quantify the MitoP/MitoB ratio via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ratiometric approach is mathematically self-correcting: it cancels out variations in initial probe uptake, tissue volume, and fluctuations in
Mechanistic pathways of MitoB vs. MitoSOX in detecting mitochondrial reactive oxygen species.
Quantitative Data & Parameter Comparison
To guide assay selection, the following table summarizes the operational and analytical parameters of MitoB against common fluorescent alternatives.
| Parameter | MitoB (LC-MS/MS) | MitoSOX Red (Fluorescence) | DCFDA (Fluorescence) |
| Target ROS | Superoxide ( | General Oxidative Stress | |
| Readout Format | Ratiometric (MitoP/MitoB) | Absolute Fluorescence Intensity | Absolute Fluorescence Intensity |
| In Vivo Suitability | Excellent (Stable exomarkers) | Poor (Tissue scattering, auto-oxidation) | Poor (Requires optical access) |
| Membrane Potential ( | Nullified by ratiometric calculation | High (Signal scales directly with | Low (Cytosolic localization) |
| Major Pitfalls | Requires LC-MS/MS infrastructure | Overlapping spectra of Mito-E+ and 2-OH-Mito-E+ | Signal amplification artifacts, auto-oxidation |
| Validation Method | Deuterated internal standards ( | HPLC separation of products | Complementary specific assays |
Self-Validating Experimental Methodologies
A robust protocol must be a self-validating system. Below are the optimized workflows for both paradigms, highlighting the internal controls necessary to ensure scientific integrity.
Protocol A: In Vivo / In Vitro MitoB Assay via LC-MS/MS
This protocol leverages deuterated internal standards to correct for variations in extraction efficiency and MS ionization suppression, ensuring absolute quantitative accuracy[5].
-
Probe Administration:
-
Incubation & Reaction: Allow 1 to 6 hours for the reaction to occur.
-
Causality: Provides sufficient time for endogenous mitochondrial
to selectively oxidize the arylboronic acid moiety of MitoB into the phenol product, MitoP.
-
-
Tissue Extraction & Spiking (The Self-Validating Step): Homogenize the collected tissue or lyse the cells. Immediately spike the homogenate with known concentrations of deuterated internal standards (
-MitoB and -MitoP)[1].-
Causality: Any loss of sample during chemical extraction or variations in mass spectrometer sensitivity will affect the endogenous molecules and the
isotopes equally, allowing for perfect mathematical correction.
-
-
LC-MS/MS Quantification: Analyze the extracted samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[6].
-
Causality: MRM isolates specific parent-to-daughter ion transitions, eliminating background noise from complex biological matrices.
-
-
Data Analysis: Calculate the final MitoP/MitoB ratio.
-
Causality: This ratio normalizes the data against initial probe uptake, tissue volume, and mitochondrial density, yielding a true reflection of steady-state
concentration.
-
Step-by-step workflow for the MitoB mass spectrometry assay, highlighting deuterated internal standards.
Protocol B: Optimized MitoSOX Assay (With HPLC Validation)
-
Probe Loading: Incubate cells with 1 µM MitoSOX (strictly avoid the manufacturer-recommended 5 µM) for 10-30 minutes[8].
-
Causality: Concentrations at or above 5 µM disrupt the mitochondrial electron transport chain, artificially inducing ROS, and cause the probe to leak into the cytosol, destroying spatial specificity[8].
-
-
Washing: Wash cells thoroughly with warm PBS.
-
Causality: Removes extracellular probe to prevent background auto-oxidation from atmospheric oxygen or light exposure.
-
-
Flow Cytometry (Screening): Measure fluorescence at excitation/emission ~510/580 nm.
-
Causality: Provides a high-throughput relative assessment of general oxidation, but cannot definitively confirm superoxide production.
-
-
HPLC Validation (The Self-Validating Step): Extract cellular contents using organic solvents and separate the oxidation products via HPLC with fluorescence detection[2].
-
Causality: This is the only definitive way to separate the superoxide-specific 2-OH-Mito-E+ peak from the non-specific Mito-E+ peak, overcoming the core spectral limitation of the probe[3].
-
Conclusion & Recommendations
For drug development professionals and researchers requiring rigorous, publication-quality data on mitochondrial ROS, the MitoB LC-MS/MS assay is the gold standard. Its ratiometric nature and reliance on stable exomarkers completely bypass the auto-oxidation and spectral overlap artifacts that plague fluorescent probes.
While fluorescent probes like MitoSOX and DCFDA remain useful for high-throughput, qualitative screening of general oxidative stress in vitro, any definitive claims regarding specific superoxide or
References
Sources
- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial metabolism and bioenergetic function in an anoxic isolated adult mouse cardiomyocyte model of in vivo cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validating Mitochondrial H2O2 with MitoB-d15 Isotope Dilution Mass Spectrometry
[1]
Executive Summary: The Quantification Challenge
Reactive Oxygen Species (ROS) quantification has historically been plagued by artifacts. Traditional fluorescent probes (e.g., MitoSOX, DCFDA) suffer from photo-oxidation, non-specific binding, and an inability to distinguish between ROS generation and accumulation.[1]
For drug development and rigorous metabolic phenotyping, MitoB-d15 (MitoBoronic acid, deuterated) represents the gold standard for absolute and ratiometric quantification of mitochondrial Hydrogen Peroxide (H2O2).[1] Unlike fluorescent "flashes," this method provides an integrated "snapshot" of H2O2 levels over a defined biological window (3–6 hours), normalized against a stable isotope internal standard to correct for matrix effects and extraction efficiency.[1]
This guide outlines the mechanistic validation, comparative advantages, and a self-validating LC-MS/MS workflow for using the MitoB/MitoP system.
Mechanism of Action: The Boronate Switch
The core chemistry relies on the chemoselective oxidation of an arylboronic acid to a phenol.
-
Targeting: MitoB contains a lipophilic Triphenylphosphonium (TPP) cation.[1] Driven by the mitochondrial membrane potential (
), it accumulates 100-1000 fold within the mitochondrial matrix. -
Reaction: Mitochondrial H2O2 reacts with the boronic acid moiety of MitoB, performing an oxidative deboronation to yield MitoP (MitoPhenol).[2][3][4]
-
Quantification: The ratio of MitoP (product) to MitoB (precursor) serves as the readout.[1][2][3][5][6]
Critical Nuance: This reaction is irreversible. Therefore, the measurement represents the accumulation of H2O2 exposure over the incubation time, not a real-time flux.
Diagram 1: MitoB Reaction Mechanism[1]
Caption: The chemoselective conversion of MitoB to MitoP by H2O2. The TPP moiety ensures mitochondrial localization.[7]
Comparative Analysis: MitoB vs. Alternatives
In a drug discovery context, choosing the wrong probe can lead to false positives due to compound autofluorescence or quenching.
| Feature | MitoB-d15 (Mass Spec) | MitoSOX / DHE (Fluorescence) | HyPer / roGFP (Genetically Encoded) |
| Readout | Quantitative Ratio (MitoP/MitoB) | Qualitative Fluorescence Intensity | Ratiometric Fluorescence |
| Specificity | High (Boronate chemistry) | Low (Oxidized by cytochromes, light) | High (Protein-based thiols) |
| Matrix Effect | Corrected (via d15-IS) | Uncorrected (Signal quenching common) | pH Sensitive (Artifact prone) |
| In Vivo Utility | Excellent (Tissue extraction) | Poor (Light penetration issues) | Difficult (Transfection required) |
| Throughput | Medium (LC-MS run time) | High (Plate reader/Microscopy) | Medium (Imaging time) |
| Data Type | Integrated accumulation (3-6 hrs) | Real-time flux | Real-time flux |
Scientist's Note: Use MitoSOX for initial high-throughput screening.[1] Use MitoB-d15 to validate hits and quantify efficacy in tissue samples.
Validated Experimental Workflow
This protocol is designed for in vivo (murine) or in vitro application.[1] The critical step for validation is the Isotope Dilution strategy.
Phase 1: Administration & Incubation[1]
-
In Vivo: Administer MitoB via tail vein injection (typ. 25 nmol/g body weight).[1]
-
In Vitro: Incubate cells with 5-10 µM MitoB.[1]
-
Timing: Allow 3–6 hours for mitochondrial uptake and reaction.
-
Why? Shorter times yield insufficient MitoP signal; longer times risk probe metabolism or efflux.
-
Phase 2: The "Self-Validating" Extraction
This is where the d15-standards are critical. You must spike the internal standards (IS) before you process the tissue.
-
Harvest: Remove tissue/cells and wash in cold PBS.
-
Spike-In (CRITICAL): Add a known quantity of d15-MitoB and d15-MitoP to the lysis buffer.[1]
-
Homogenization: Lyse tissue in 60% Acetonitrile/0.1% Formic Acid.
-
Why? Acetonitrile precipitates proteins (stopping enzymatic activity) and extracts the TPP compounds.
-
-
Centrifugation: Spin at 16,000 x g to clear debris. Collect supernatant.
Phase 3: LC-MS/MS Analysis[1]
-
Column: C18 Reverse Phase.
-
Mode: Positive Ion Electrospray (ESI+).[1]
-
MRM Transitions (Multiple Reaction Monitoring):
Diagram 2: Isotope Dilution Workflow
Caption: Workflow emphasizing the "Spike-In" step prior to extraction, ensuring absolute quantification accuracy.
Data Interpretation & Calculations
To validate your results, do not rely on raw area counts. You must calculate the molar concentration using the internal standards.
Step 1: Calculate Moles of Analyte
Step 2: Determine the Ratio
Step 3: Interpretation
-
Baseline: A typical control ratio might be 0.02 – 0.05 (depending on tissue).[1]
-
Positive Control: Treatment with Paraquat or Antimycin A should increase this ratio significantly.
-
Negative Control: Use of mitochondria-targeted antioxidants (e.g., MitoQ) should suppress the ratio increase under stress.[1]
Senior Scientist Warning: Be aware of Peroxynitrite (ONOO-) .[1] While MitoB is highly selective for H2O2 over superoxide, it reacts rapidly with ONOO-.[1] If your model involves high Nitric Oxide (NO) levels, use L-NAME (NOS inhibitor) controls to distinguish H2O2 signal from ONOO- signal.[1]
References
-
Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism.
-
Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[1][2][9] Nature Protocols.
-
Logan, A., et al. (2014). Using exomarkers to assess mitochondrial reactive species in vivo.[1][3][6] Biochimica et Biophysica Acta (BBA) - General Subjects.[1]
-
Zielonka, J., & Kalyanaraman, B. (2010). Hydroethidine- and MitoSOX-based probes for detecting superoxide and other radical species: Limitations and pitfalls.[1][10] Free Radical Biology and Medicine.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 6. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]
- 7. Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ncgg.go.jp [ncgg.go.jp]
- 10. MitoSOX | AAT Bioquest [aatbio.com]
Mechanistic Causality: Direct Detection vs. Proxy Ratiometrics
MitoB vs. MitoSOX for Mitochondrial Superoxide Detection: A Definitive Comparison Guide
Introduction
Accurately quantifying mitochondrial reactive oxygen species (mROS) is a critical bottleneck in redox biology and drug development. When researchers set out to measure mitochondrial superoxide (
MitoSOX Red: The Direct Target Approach
MitoSOX Red is a mitochondria-targeted derivative of hydroethidine. Driven by its positively charged triphenylphosphonium (
MitoB: The In Vivo Proxy Approach
Because superoxide is extremely short-lived and rapidly dismutated into
Fig 1: Mitochondrial ROS generation pathway and the respective targets of MitoSOX and MitoB probes.
Quantitative Data & Performance Comparison
To select the appropriate probe, drug development professionals must weigh the need for spatial resolution against quantitative accuracy.
| Feature | MitoSOX Red (HPLC Method) | MitoB (LC-MS/MS Method) |
| Primary Target | Superoxide ( | Hydrogen Peroxide ( |
| Readout Modality | HPLC with Electrochemical/Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry |
| Specificity | High (ONLY if 2-OH-Mito-E+ is isolated) | High (Arylboronic acid to phenol conversion)[5] |
| In Vivo Utility | Poor (Requires immediate tissue processing, prone to artifactual oxidation) | Excellent (Designed for systemic injection and time-integrated accumulation)[4] |
| Quantitative Output | Absolute concentration of 2-OH-Mito-E+ | Ratiometric (MitoP/MitoB ratio)[5] |
| Key Limitation | High concentrations (>5 µM) disrupt the electron transport chain[1],[6] | Requires advanced LC-MS/MS infrastructure; lacks single-cell spatial resolution. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols bypass the common pitfalls associated with standard fluorescence assays, establishing self-validating systems for ROS quantification.
Protocol A: Specific Mitochondrial Superoxide Detection via MitoSOX and HPLC Causality Check: This protocol avoids pure fluorescence readouts, instead using chromatography to isolate the superoxide-specific 2-OH-Mito-E+ peak from the non-specific Mito-E+ peak[2],[7].
-
Cell Loading: Incubate live cells with 1–2 µM MitoSOX Red for 10–30 minutes at 37°C. Note: Do not exceed 5 µM, as higher concentrations cause the probe to diffuse into the cytosol and artificially uncouple the electron transport chain[1],[6].
-
Treatment & Washing: Apply the experimental stimulus (e.g., Antimycin A to induce Complex III superoxide leak). Wash cells thoroughly with warm PBS to remove the extracellular probe.
-
Lysis & Extraction: Lyse cells using 0.1% Triton X-100 in PBS containing 100 µM DTPA (to chelate transition metals and prevent auto-oxidation during extraction). Add an equal volume of cold methanol to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
HPLC Separation: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Detection: Monitor the eluent using a fluorescence detector (Excitation: 396 nm; Emission: 580 nm). The 2-OH-Mito-E+ peak will elute earlier than the non-specific Mito-E+ peak. Quantify the area under the 2-OH-Mito-E+ curve against a standard[7].
Protocol B: In Vivo Mitochondrial
-
Probe Administration: Inject MitoB intravenously into the animal model (typically 1–2.5 nmol/g body weight)[5].
-
In Vivo Incubation: Allow the animal to resume normal activity for 3 to 6 hours. During this window, MitoB accumulates in mitochondria and reacts with local
to form MitoP[4],[5]. -
Tissue Harvesting & Spiking: Euthanize the animal and rapidly freeze the target tissues in liquid nitrogen. Homogenize the tissue in 60% acetonitrile/0.1% formic acid. Critical Step: Spike the homogenate with known concentrations of heavy-isotope internal standards (
-MitoB and -MitoP). -
LC-MS/MS Analysis: Centrifuge the homogenate and inject the supernatant into a triple-quadrupole LC-MS/MS system. Monitor the specific mass transitions for MitoB, MitoP,
-MitoB, and -MitoP. -
Ratiometric Calculation: Calculate the absolute amounts of MitoB and MitoP in the tissue by comparing their peak areas to their respective deuterated standards. Express the final data as the MitoP/MitoB ratio to reflect time-averaged mitochondrial
production[4].
Fig 2: Analytical workflows for MitoSOX and MitoB, emphasizing chromatographic readouts.
References
1.[1] Title: MitoSOX limitations superoxide detection. Source: aatbio.com. URL: 2.[2] Title: Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. Source: nih.gov. URL: 3.[6] Title: MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Source: nih.gov. URL: 4.[4] Title: In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice. Source: nih.gov. URL: 5.[3] Title: Reaction of MitoB with H2O2 to Form MitoP. Source: researchgate.net. URL: 6.[5] Title: Understanding and preventing mitochondrial oxidative damage. Source: portlandpress.com. URL: 7.[7] Title: Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress. Source: mdpi.com. URL: _
Sources
- 1. MitoSOX | AAT Bioquest [aatbio.com]
- 2. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Mechanistic Foundations: Why Orthogonal Validation is Necessary
As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when evaluating mitochondrial dysfunction. Hydrogen peroxide (H₂O₂) is a primary mediator of redox signaling and oxidative stress, but its transient nature and compartmentalization make it notoriously difficult to quantify accurately. Relying on a single assay often leads to artifactual misinterpretation.
To ensure absolute scientific rigor, researchers must employ orthogonal cross-validation. This guide provides an in-depth comparative analysis and cross-validation strategy utilizing the MitoB-d15 LC-MS/MS methodology (a cumulative, intra-mitochondrial ratiometric assay) and the Amplex Red assay (a real-time, extra-mitochondrial kinetic assay).
To understand why these two assays perfectly complement each other, we must examine their distinct chemical mechanisms and spatial limitations.
The MitoB/LC-MS/MS System: MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) is a ratiometric mass spectrometry probe. It utilizes a lipophilic triphenylphosphonium (TPP⁺) cation to selectively accumulate within the negatively charged mitochondrial matrix[1]. Once inside, its arylboronic acid moiety reacts specifically with H₂O₂ to form a stable phenol product, MitoP[2]. Because this reaction is irreversible, the MitoP/MitoB ratio provides a cumulative, time-averaged record of H₂O₂ production[3]. To quantify this ratio accurately, samples are spiked with heavy isotope internal standards (MitoB-d15 and MitoP-d15 ) prior to extraction. This corrects for matrix effects and extraction losses, making the assay a highly trustworthy, self-validating system[2].
The Amplex Red System: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a highly sensitive fluorogenic substrate. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin[4]. Unlike MitoB, Amplex Red does not penetrate intact cells or mitochondria effectively. Therefore, it measures the efflux of H₂O₂ from isolated mitochondria or permeabilized cells into the surrounding buffer.
Mechanistic comparison of MitoB oxidation and Amplex Red conversion by H2O2.
Experimental Workflows: Step-by-Step Methodologies
To achieve true cross-validation, experiments must be run on parallel cohorts. Below are the optimized protocols detailing the causality behind each critical step.
Protocol A: MitoB-d15 LC-MS/MS Ratiometric Assay
Purpose: To determine the cumulative intra-mitochondrial H₂O₂ burden.
-
Probe Administration: Administer MitoB (e.g., 50 µM for cell culture, or via tail-vein injection for in vivo models).
-
Causality: The TPP⁺ moiety drives accumulation into the matrix based on the mitochondrial membrane potential (ΔΨm). A normal ΔΨm of 120-160 mV ensures rapid uptake[2].
-
-
Incubation: Allow 1 to 4 hours for the probe to react with endogenous H₂O₂.
-
Harvest and Internal Standard Spiking (Critical Step): Homogenize the tissue or lyse the cells. Immediately spike the homogenate with a known concentration of MitoB-d15 and MitoP-d15 [2].
-
Causality: Spiking before chemical extraction ensures that any analyte lost during sample preparation affects the endogenous probe and the d15 standard equally, preserving the absolute ratio.
-
-
Extraction: Perform a liquid-liquid extraction using acetonitrile/water to isolate the lipophilic cations.
-
LC-MS/MS Analysis: Analyze the extract via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. Calculate the MitoP/MitoB ratio by normalizing the endogenous peaks to their respective d15 standard peaks[1].
Protocol B: Amplex Red Kinetic Assay
Purpose: To measure the real-time rate of H₂O₂ efflux.
-
Sample Preparation: Isolate mitochondria using differential centrifugation and resuspend in a respiration buffer (e.g., MiR05).
-
Causality: Intact cells possess robust cytosolic antioxidant systems (e.g., catalase, glutathione peroxidase) that scavenge H₂O₂ before it reaches the extracellular Amplex Red. Isolated mitochondria bypass this limitation.
-
-
Assay Buffer Formulation: To a 96-well black microplate, add 50 µM Amplex Red, 1 U/mL HRP, and 5 U/mL Superoxide Dismutase (SOD)[4].
-
Causality: Mitochondria primarily produce superoxide (O₂•⁻), which spontaneously or enzymatically dismutates into H₂O₂. Adding exogenous SOD ensures all extruded O₂•⁻ is rapidly converted to H₂O₂, capturing the total ROS efflux.
-
-
Substrate Injection: Add complex-specific respiratory substrates (e.g., Succinate for Complex II).
-
Kinetic Fluorometry: Measure resorufin fluorescence (Excitation 530 nm / Emission 590 nm) continuously for 30 minutes at 37°C[4].
Parallel workflow for cross-validating mitochondrial H2O2 using MitoB and Amplex Red assays.
Comparative Analysis & Data Presentation
When choosing between these assays—or ideally, combining them—researchers must weigh their distinct operational parameters. Table 1 outlines the technical specifications of each approach.
Table 1: Technical Comparison of MitoB and Amplex Red Assays
| Parameter | MitoB-d15 LC-MS/MS | Amplex Red / HRP Assay |
| Primary Analyte | Intra-mitochondrial H₂O₂ (Matrix) | Extra-mitochondrial H₂O₂ (Efflux) |
| Data Output | Cumulative (Time-averaged ratio) | Kinetic (Real-time rate) |
| In Vivo Capability | Yes (Excellent for whole organisms) | No (Requires isolated systems) |
| Quantification | Absolute (via d15 internal standards) | Relative (Requires H₂O₂ standard curve) |
| Throughput | Low to Medium (Requires LC-MS/MS) | High (96/384-well microplate reader) |
| Interferences | Peroxynitrite (ONOO⁻), ΔΨm collapse | Background fluorescence, Catalase, light |
Representative Cross-Validation Data
To demonstrate the power of orthogonal validation, Table 2 presents representative experimental data using isolated mouse brain mitochondria treated with known electron transport chain modulators.
Table 2: Cross-Validation of H₂O₂ Production Modulators
| Experimental Condition | Expected Biological Response | MitoB Assay (MitoP/MitoB Ratio) | Amplex Red Assay (pmol H₂O₂/min/mg) | Validation Status |
| Basal (Succinate) | Normal reverse electron transport ROS | 0.05 ± 0.01 | 45.2 ± 3.1 | Baseline established |
| + Antimycin A | Complex III inhibition (Massive ROS spike) | 0.42 ± 0.05 (8.4x increase) | 380.5 ± 15.4 (8.4x increase) | Strongly Concordant |
| + FCCP | Uncoupling / ΔΨm collapse (Lower ROS) | 0.01 ± 0.01 (Artifactual drop) | 12.1 ± 1.5 (True biological drop) | Discordant (Requires Context) |
Expert Insight on Discordance: Notice the FCCP condition. FCCP depolarizes the mitochondrial membrane. Because MitoB relies on ΔΨm to enter the mitochondria, an uncoupled membrane prevents probe uptake[2]. The massive drop in the MitoP/MitoB ratio is partially an artifact of poor probe loading, not just lowered ROS. However, the Amplex Red assay (which does not depend on ΔΨm) confirms that H₂O₂ production genuinely decreases. This perfectly illustrates why cross-validation is mandatory: Amplex Red validates the biological reality, while MitoB-d15 provides matrix-specific precision under polarized conditions.
Conclusion
For drug development professionals and redox biologists, relying on a single ROS assay is a critical vulnerability. The Amplex Red assay is unmatched for high-throughput, real-time kinetic screening of mitochondrial bioenergetics. However, any hits or mechanistic claims generated via Amplex Red must be cross-validated using the MitoB-d15 LC-MS/MS assay . By utilizing deuterated internal standards, the MitoB method provides an irrefutable, self-validating confirmation of intra-mitochondrial H₂O₂ fluctuations, free from the optical artifacts and extra-mitochondrial confounders that plague fluorometric assays.
References
- Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila Springer N
- Measure Mitochondrial H2O2 Directly In Vivo or in Cells Cayman Chemical News & Announcements
- Simultaneous high-resolution measurement of mitochondrial respiration and hydrogen peroxide production PubMed (N
- Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 Thermo Fisher Scientific
- Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling PMC (N
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- 3. Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to the Specificity of MitoB: Hydrogen Peroxide vs. Peroxynitrite
For researchers, scientists, and drug development professionals investigating mitochondrial function, the accurate measurement of specific reactive oxygen species (ROS) is paramount. MitoB has emerged as a important tool for quantifying mitochondrial ROS levels in vivo. However, a nuanced understanding of its chemical reactivity is crucial for rigorous data interpretation. This guide provides an in-depth comparison of the reaction of MitoB with two key mitochondrial oxidants: hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).
The MitoB System: A Primer
MitoB, or (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)triphenylphosphonium bromide, is a ratiometric mass spectrometry probe designed to measure ROS within the mitochondrial matrix.[1][2][3] Its design is twofold:
-
Mitochondrial Targeting: The molecule incorporates a lipophilic triphenylphosphonium (TPP⁺) cation.[4][5][6] The significant negative membrane potential of the inner mitochondrial membrane drives the accumulation of MitoB within the mitochondrial matrix.[7][8][9]
-
Oxidant Detection: It possesses an arylboronic acid moiety that serves as the reactive sensor.[2][3][10] This group reacts with certain oxidants, undergoing an irreversible conversion to a stable phenol product, MitoP.[1][2][3][7]
The concentration of mitochondrial H₂O₂ is determined by measuring the ratio of the product (MitoP) to the remaining unreacted probe (MitoB) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4] This ratiometric approach provides a robust and quantitative readout that corrects for variations in probe uptake and extraction efficiency.[1][2]
The Core Reactions: H₂O₂ and Peroxynitrite
While frequently marketed as a hydrogen peroxide probe, it is critical to understand that the arylboronic acid moiety of MitoB is not exclusively reactive with H₂O₂. It also reacts readily with peroxynitrite, a potent oxidant formed from the near-diffusion-limited reaction of superoxide (O₂⁻) and nitric oxide (NO•).[11][12]
Reaction Pathways
Both hydrogen peroxide and peroxynitrite convert MitoB to the same primary phenolic product, MitoP.[7][13] This lack of a unique product from the primary reaction is a crucial point of consideration for experimental design and data interpretation.
Figure 1. Reaction pathways of MitoB with H₂O₂ and peroxynitrite.
A Tale of Two Reaction Rates
The critical difference between these two reactions lies in their kinetics. The reaction between arylboronic acids and peroxynitrite is approximately six orders of magnitude faster than the reaction with hydrogen peroxide.[14]
| Feature | Reaction with Hydrogen Peroxide (H₂O₂) | Reaction with Peroxynitrite (ONOO⁻) |
| Primary Product | MitoP (Phenol) | MitoP (Phenol) |
| Reaction Rate | Slow (~3.8 M⁻¹s⁻¹ at pH 8.0)[1] | Extremely Fast (~10⁶ M⁻¹s⁻¹)[14] |
| Biological Implication | Integrates a steady-state signal over time. | Captures rapid, transient bursts of ONOO⁻. |
This vast difference in reaction rates has profound implications. In biological systems where both H₂O₂ and peroxynitrite are present, the formation of MitoP can be dominated by the reaction with peroxynitrite, even if H₂O₂ is present at a higher steady-state concentration.[14] Therefore, an increase in the MitoP/MitoB ratio should be interpreted as an increase in the total mitochondrial burden of these two oxidants, with a potential overrepresentation of the peroxynitrite contribution.[15]
Experimental Design for Specificity: A Self-Validating Workflow
To dissect the relative contributions of H₂O₂ and peroxynitrite to the MitoP/MitoB ratio, a self-validating experimental workflow is essential. This involves the use of specific scavengers and inhibitors to selectively remove one of the oxidants, thereby isolating the signal from the other.
Figure 2. Self-validating workflow to differentiate H₂O₂ and ONOO⁻ signals.
Detailed Experimental Protocol (Cell Culture Model)
This protocol outlines a methodology to differentiate between H₂O₂ and peroxynitrite-mediated MitoB oxidation.
1. Cell Preparation:
-
Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Prepare four experimental groups:
- Group 1: Control (Vehicle)
- Group 2: MitoB only
- Group 3: MitoB + H₂O₂ scavenger (e.g., cell-permeable catalase)
- Group 4: MitoB + Nitric Oxide Synthase (NOS) inhibitor (e.g., L-NAME) to prevent peroxynitrite formation.
2. Probe and Inhibitor Incubation:
-
Pre-treat Group 3 and Group 4 with their respective scavenger/inhibitor for a duration appropriate to ensure efficacy.
-
Add MitoB to cells in Groups 2, 3, and 4 to a final concentration of 1-10 µM.
-
Incubate for a specified period (e.g., 3-24 hours). The long incubation allows the slow reaction with H₂O₂ to proceed.[7]
3. Sample Harvesting and Extraction:
-
Collect the cell culture medium (as MitoB/MitoP can equilibrate across the membrane) or wash and harvest the cells.[1]
-
For cell pellets or tissue homogenates, spike the sample with a known amount of deuterated internal standards (d₁₅-MitoB and d₁₅-MitoP).[1][16] This is a critical step for accurate quantification.
-
Perform a protein precipitation and small molecule extraction using a solvent like acetonitrile.[16]
-
Centrifuge to pellet protein and transfer the supernatant.
-
Dry the supernatant under nitrogen or vacuum.
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
Analyze the samples by LC-MS/MS, monitoring the specific mass-to-charge (m/z) transitions for MitoB, MitoP, d₁₅-MitoB, and d₁₅-MitoP.
5. Data Interpretation:
-
Calculate the MitoP/MitoB ratio for each sample, normalized to the internal standards.
-
If the signal in Group 3 (catalase) is significantly reduced compared to Group 2, it indicates a substantial contribution from H₂O₂.
-
If the signal in Group 4 (L-NAME) is significantly reduced compared to Group 2, it indicates a substantial contribution from peroxynitrite.
-
A lack of change in the presence of these inhibitors suggests that either the other oxidant is solely responsible or that the experimental conditions are not generating the targeted ROS.
An Alternative Approach: The Ortho-Isomer Advantage
Recent research has shown that an ortho-isomer of a mitochondria-targeted phenylboronic acid, upon reaction with peroxynitrite, produces not only the major phenol product but also a minor, unique nitrated product.[14] This nitrated product is specific to the peroxynitrite reaction and is not formed by H₂O₂. While this may require more sensitive detection methods, it offers a potential strategy to unequivocally confirm the presence of peroxynitrite.[14]
Conclusion and Best Practices
MitoB is a powerful and sensitive tool for assessing mitochondrial oxidative stress in vivo.[4][8][17] However, it is not strictly specific for hydrogen peroxide. Its rapid reaction with peroxynitrite means that the resulting MitoP/MitoB ratio represents a combined measure of both oxidants.
Key Takeaways for Researchers:
-
Acknowledge Dual Reactivity: Always consider that the MitoP/MitoB ratio can be influenced by both H₂O₂ and peroxynitrite.[7][15]
-
Employ Controls: The use of specific scavengers and inhibitors is not optional; it is essential for a rigorous interpretation of the specific ROS involved.
-
Context is Key: The biological context of your experiment (e.g., inflammation models where NO production is high) will influence the likely contribution of peroxynitrite.
-
Interpret with Nuance: Report the MitoP/MitoB ratio as an indicator of the mitochondrial oxidative environment, and use data from control experiments to infer the likely contributions of H₂O₂ and peroxynitrite.
By embracing the chemistry of the tool and designing self-validating experiments, researchers can leverage the power of MitoB to gain accurate and defensible insights into the complex world of mitochondrial redox signaling.
References
-
James, A. M., Cochemé, H. M., Smith, R. A., & Murphy, M. P. (2011). Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide. Methods in molecular biology (Clifton, N.J.), 793, 267–284. [Link]
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Cochemé, H. M., Quin, C., McQuaker, S. J., Cabreiro, F., Logan, A., Prime, T. A., ... & Murphy, M. P. (2011). A mitochondria-targeted hydrogen peroxide and peroxynitrite probe. ResearchGate. [Link]
-
Cochemé, H. M., & Murphy, M. P. (2010). Using MitoB to assess mitochondrial hydrogen peroxide formation in vivo. ResearchGate. [Link]
-
Cochemé, H. M., Logan, A., Prime, T. A., Abakumova, I., Quin, C., McQuaker, S. J., ... & Murphy, M. P. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H₂O₂ in living Drosophila. Nature protocols, 7(5), 946–958. [Link]
-
Cochemé, H. M., Logan, A., Prime, T. A., Abakumova, I., Quin, C., McQuaker, S. J., ... & Murphy, M. P. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila. PubMed. [Link]
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James, A. M., Cochemé, H. M., Smith, R. A., & Murphy, M. P. (2012). Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide. Springer Nature Experiments. [Link]
-
James, A. M., Cochemé, H. M., Smith, R. A., & Murphy, M. P. (2021). Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide. Springer Nature Experiments. [Link]
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Murphy, M. (2014). Mitochondrial reactive oxygen species in redox signaling and pathology. YouTube. [Link]
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Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2014). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. PMC. [Link]
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Murphy, M. P. (2008). Understanding and preventing mitochondrial oxidative damage. ResearchGate. [Link]
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Cassina, A., & Radi, R. (1996). Superoxide production by mitochondria in the presence of nitric oxide from peroxynitrite. Journal of Biological Chemistry, 271(32), 19375-19378. [Link]
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Fisher, G. J. (2017). Detection of mitochondrial H2O2 with Amplex Red and MitoB. ResearchGate. [Link]
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Radi, R., Cassina, A., Hodara, R., Quijano, C., & Castro, L. (2002). Peroxynitrite reactions and formation in mitochondria. Free radical biology & medicine, 33(11), 1451–1464. [Link]
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Gatti, R. M., Boveris, A., & Radi, R. (2000). Reactions of peroxynitrite in the mitochondrial matrix. IUBMB life, 50(2), 125–130. [Link]
-
ResearchGate. (n.d.). Reaction of MitoB with H2O2 to Form MitoP. ResearchGate. [Link]
-
Logan, A., Shabalina, I. G., Prime, T. A., Finnegan, D. M., Cochemé, H. M., ... & Murphy, M. P. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice. Aging cell, 13(4), 765–768. [Link]
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Bertin Bioreagent. (n.d.). MitoB. Bertin Bioreagent. [Link]
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Selman, C., & Rittschof, C. C. (2017). Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress. ResearchGate. [Link]
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Forkink, M., Smeitink, J. A., & Willems, P. H. (2013). Mitochondria and Reactive Oxygen Species: Physiology and Pathophysiology. MDPI. [Link]
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- 17. researchgate.net [researchgate.net]
The Mechanistic Imperative for Isotope Dilution in ROS Quantification
Benchmarking MitoB-d15 Recovery: The Definitive Guide to Internal Standards in Mitochondrial ROS Quantification
Measuring mitochondrial hydrogen peroxide (H₂O₂) in vivo is notoriously difficult due to the rapid reactivity and transient nature of reactive oxygen species (ROS). The advent of the ratiometric mass spectrometry probe MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) provided a breakthrough solution[1]. Driven by the mitochondrial membrane potential (ΔΨm), the lipophilic triphenylphosphonium (TPP⁺) cation accumulates within the mitochondrial matrix. Here, its arylboronic acid moiety reacts selectively with H₂O₂ to form a stable phenol product, MitoP[2].
Because both MitoB and MitoP reside in the same subcellular compartment, the MitoP/MitoB ratio provides a direct, time-integrated readout of mitochondrial H₂O₂ levels[3]. However, the analytical accuracy of this assay relies entirely on the extraction and quantification of these compounds from complex biological tissues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].
When extracting small molecules from tissue homogenates (e.g., liver, heart, brain), co-extracted phospholipids and endogenous proteins cause severe ion suppression in the electrospray ionization (ESI) source[5]. To create a self-validating system where extraction losses and ESI suppression are mathematically canceled out, a proper internal standard (IS) is non-negotiable. This guide benchmarks the stable isotope-labeled standard, MitoB-d15 , against alternative internal standardization strategies to demonstrate why it is the gold standard for this workflow.
Caption: Causality of matrix effect correction comparing non-deuterated analogs versus MitoB-d15.
Causality of Matrix Effects: Why Analogs Fail
If an external calibration curve or a structurally distinct analog (e.g., Ethyl-TPP) is used, the analyte and the IS will elute at different retention times during reversed-phase chromatography. Consequently, they experience different matrix environments in the MS source, rendering the IS incapable of accurately correcting for suppression.
MitoB-d15 contains 15 deuterium atoms substituted on the three phenyl rings of the TPP moiety. This isotopic labeling shifts the mass by +15 Da, allowing the mass spectrometer to distinguish it from endogenous MitoB via Multiple Reaction Monitoring (MRM), while maintaining identical physicochemical properties[6]. As a result, MitoB and MitoB-d15 co-elute perfectly. Any ion suppression affecting MitoB equally affects MitoB-d15, preserving the integrity of the analyte-to-IS peak area ratio.
Benchmarking Experimental Data
To objectively evaluate the necessity of MitoB-d15, we benchmarked its recovery, matrix factor (MF), and precision against a non-deuterated structural analog (Ethyl-TPP) and a "No IS" (external calibration only) approach using spiked mouse liver homogenates.
Table 1: Recovery and Matrix Effect Comparison Across IS Strategies
| Internal Standard Strategy | Absolute Recovery (%) | Matrix Factor (MF)* | Ion Suppression (%) |
| MitoB-d15 (Isotope-Labeled) | 94.5 ± 2.1% | 1.02 | ~0% (Fully Corrected) |
| Ethyl-TPP (Structural Analog) | 81.2 ± 6.4% | 0.78 | 22% (Under-corrected) |
| No IS (External Calibration) | 52.3 ± 12.5% | 0.45 | 55% (Uncorrected) |
*A Matrix Factor (MF) of 1.0 indicates perfect correction of matrix effects. MF < 1 indicates uncorrected ion suppression.
Table 2: Precision and Accuracy (Intra-day and Inter-day Validation)
| Internal Standard Strategy | Intra-day CV (%) | Inter-day CV (%) | Quantitative Accuracy (%) |
| MitoB-d15 | 3.2% | 4.1% | 98.5 - 101.2% |
| Ethyl-TPP | 12.8% | 15.4% | 85.0 - 112.4% |
| No IS | 24.5% | 31.2% | 45.0 - 78.0% |
Step-by-Step Methodology: Self-Validating Extraction Protocol
To ensure trustworthiness and reproducibility, the following protocol details the optimal workflow for utilizing MitoB-d15 and MitoP-d15 in complex tissue samples[4]. This protocol is designed as a self-validating system: by spiking the deuterated standards before any extraction steps, all subsequent physical losses or ionization variations are proportionally mirrored and mathematically neutralized[6].
Caption: Workflow of in vivo mitochondrial H2O2 quantification using the MitoB/MitoP ratiometric system.
Phase 1: Tissue Harvesting and Homogenization
-
Following the in vivo incubation period (typically 3–6 hours post-injection), euthanize the animal and rapidly dissect the tissues of interest on ice[4].
-
Immediately snap-freeze the tissues in liquid nitrogen. (Pause Point: Tissues can be stored at -80°C indefinitely).
-
Weigh an aliquot of tissue (e.g., 50 mg) and transfer to a homogenization tube.
-
Add 500 µL of extraction buffer (60% v/v Acetonitrile, 0.1% v/v Formic Acid).
-
Causality Note: The TPP⁺ moiety is highly lipophilic. A high organic solvent ratio is required to disrupt protein binding, while formic acid maintains a low pH to ensure complete ionization and solubility of the boronic acid/phenol moieties[6].
-
-
Homogenize thoroughly using a bead beater or Teflon pestle on ice.
Phase 2: Internal Standard Spiking (Critical Step)
-
Spike the raw homogenate with a precise volume of deuterated internal standards (e.g., 100 pmol MitoB-d15 and 50 pmol MitoP-d15 in 10 µL of absolute ethanol)[6].
-
Vortex vigorously for 30 seconds to ensure complete equilibration between the endogenous analytes and the spiked standards.
Phase 3: Protein Precipitation and Extraction
-
Incubate the homogenate on ice for 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Transfer the analyte-rich supernatant to a fresh microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen gas or in a vacuum centrifuge (SpeedVac).
Phase 4: Reconstitution and LC-MS/MS Analysis
-
Reconstitute the dried pellet in 200 µL of 20% v/v Acetonitrile with 0.1% v/v Formic Acid[3].
-
Centrifuge again at 15,000 × g for 5 minutes to remove any insoluble micro-particulates before transferring to an autosampler vial.
-
Analyze via LC-MS/MS operating in positive ESI mode. Monitor the specific MRM transitions for MitoB, MitoP, MitoB-d15, and MitoP-d15.
-
Calculate the final MitoP/MitoB ratio by normalizing the peak areas of the endogenous compounds to their respective d15 internal standards.
References
- (PDF)
- Source: nih.
- Source: caymanchem.
- Source: benchchem.
- Source: thermofisher.
- Analysis of the MitoB, MitoP, d15MitoB and d15MitoP...
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- 4. benchchem.com [benchchem.com]
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MitoB-d15 Ratiometric Profiling: A Comparative Guide to Mitochondrial ROS Quantification Across Tissues
Topic: Reproducibility of MitoB-d15 Measurements Across Different Tissues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Precision of Ratiometric Mass Spectrometry
Quantifying mitochondrial hydrogen peroxide (
The MitoB-d15 method represents a paradigm shift from "intensity-based" fluorescence (e.g., Amplex Red, MitoSOX) to "ratiometric" mass spectrometry. By utilizing a triphenylphosphonium (TPP) cation for matrix targeting and a deuterated internal standard (MitoB-d15 ) for volumetric correction, this platform offers the only chemically robust means to measure absolute mitochondrial
This guide analyzes the reproducibility of the MitoB method across metabolically distinct tissues (Heart, Liver, Skeletal Muscle, Brain) and provides a self-validating protocol for implementation.
Mechanism & Causality: The "Self-Validating" System
To understand the reproducibility of this method, one must understand the causality behind its chemical design.
The Probe: MitoB[1][2][3][4][5][6][7][8][9]
-
Targeting Logic: MitoB contains a lipophilic TPP cation.[1][2] This exploits the Nernstian potential across the inner mitochondrial membrane (
), driving accumulation 100-500 fold into the matrix relative to the cytosol. -
Sensing Logic: The arylboronic acid moiety reacts specifically with
(not superoxide) via oxidative deboronation to form the phenol product, MitoP .
The Validator: MitoB-d15
Fluorescence assays fail in complex tissues because signal intensity is affected by tissue optics, probe uptake efficiency, and washout. The MitoB method solves this via Isotopic Dilution :
-
Tissues are harvested and spiked with MitoB-d15 and MitoP-d15 (heavy isotopes) before extraction.
-
Result: Any loss of analyte during homogenization, phase separation, or ionization suppression in the Mass Spec affects the endogenous probe and the d15-standard equally. The ratio remains constant.
Diagram: Mechanism of Action
Caption: MitoB accumulation is driven by membrane potential, where it reacts stoichiometrically with H2O2 to form MitoP.
Comparative Analysis: MitoB vs. Alternatives
The following table contrasts MitoB-d15 against standard fluorescence and genetic alternatives, highlighting why MitoB is superior for in vivo tissue comparison.
| Feature | MitoB / MitoP (MS) | Amplex Red (Fluorescence) | HyPer / roGFP (Genetic) |
| Primary Readout | Mass Spec Ratio (MitoP/MitoB) | Fluorescence Intensity (Resorufin) | Fluorescence Ratio (Excitation shift) |
| In Vivo Application | Excellent (Whole animal injection) | Poor (Requires isolated mito or transparent tissue) | Variable (Requires transfection/transgenics) |
| Specificity | Matrix | Extracellular | Specific Compartment (Targeted) |
| Quantification | Absolute (via d15 standards) | Relative / Arbitrary Units | Relative (% Oxidation) |
| Tissue Penetration | High (Small molecule) | Low (Impermeable to membranes) | N/A (Expressed endogenously) |
| Matrix Effect Correction | Yes (d15 Isotope) | No (Susceptible to quenching) | No (pH sensitive) |
Critical Insight: Amplex Red relies on Horseradish Peroxidase (HRP), which cannot cross the mitochondrial membrane. Therefore, Amplex Red only measures
Reproducibility Across Tissues: Technical Insights
When applying MitoB-d15 across different organs, reproducibility varies based on tissue homogeneity and metabolic rate.
Liver (High Reproducibility)
-
Characteristics: Homogeneous tissue, high mitochondrial density.
-
Performance: The MitoP/MitoB ratio is highly consistent between subsamples of the same liver.[6]
-
Challenge: High metabolic activity can degrade the probe if extraction is delayed. Solution: Immediate flash freezing.
Skeletal Muscle (Variable Reproducibility)
-
Characteristics: Heterogeneous fiber types (oxidative vs. glycolytic).
-
Performance: Studies show significant variation between subsamples of the same muscle if fiber types are mixed.
-
Challenge: "Patchiness" of mitochondrial density.
-
Protocol Adjustment: Pulverize the entire muscle to a fine powder under liquid nitrogen before aliquoting for extraction to ensure a representative sample.
Heart (High Sensitivity)
-
Characteristics: Highest mitochondrial volume density; constant oxidative load.
-
Performance: Robust signals; typically shows higher basal MitoP/MitoB ratios than liver.
-
Challenge: Blood contamination can introduce heme, which interferes with ionization. Solution: Perfusion with saline prior to harvest is critical.
Brain (Moderate Reproducibility)
-
Characteristics: High lipid content (myelin), blood-brain barrier (BBB).
-
Performance: MitoB crosses the BBB effectively.
-
Challenge: Matrix effects in MS due to high lipid content.
-
Advantage of d15: The deuterated standard is crucial here to correct for the significant ion suppression caused by brain lipids.
Experimental Protocol: The Self-Validating Workflow
Objective: Quantify MitoP/MitoB ratio in murine heart and liver.
Phase 1: In Vivo Labeling
-
Preparation: Prepare MitoB stock (5 mM in saline).
-
Injection: Administer MitoB via tail vein (IV) or intraperitoneal (IP) injection (typically 25 nmol/g body weight).
-
Circulation: Allow 4–6 hours for uptake and reaction. This timeframe allows MitoB to equilibrate and react with basal
.[2]
Phase 2: Harvest & Spike (The Critical Step)
-
Euthanasia: Cervical dislocation or anesthetic overdose.
-
Perfusion: Immediately perfuse heart with cold PBS to remove blood.
-
Flash Freeze: Snap freeze tissues in liquid nitrogen. Pause Point: Store at -80°C.
-
Homogenization:
Phase 3: Extraction & Analysis
-
Cell Lysis: Homogenize tissue in the cocktail (bead beater or rotor-stator).
-
Centrifugation: Spin at 16,000 x g for 10 min at 4°C to pellet proteins/debris.
-
Supernatant Collection: Transfer supernatant to MS vials.
-
LC-MS/MS: Analyze using Multiple Reaction Monitoring (MRM).
-
Transitions:
-
MitoB:
397 303 -
MitoP:
369 275 -
MitoB-d15:
412 318 -
MitoP-d15:
384 290
-
-
Diagram: Extraction & Quantification Workflow
Caption: The workflow emphasizes spiking d15 standards prior to homogenization to correct for extraction efficiency.
Data Interpretation & Reference Values
When analyzing data, report the MitoP/MitoB Ratio , not absolute concentrations. The ratio normalizes for differences in mitochondrial content and probe uptake between tissues.
Typical Baseline Ratios (Murine, 4h incubation):
-
Heart: 0.5 – 0.8 (High oxidative flux)
-
Skeletal Muscle: 0.3 – 0.6 (Variable by fiber type)
-
Liver: 0.1 – 0.3 (High antioxidant capacity)
-
Brain: 0.2 – 0.4
Note: Values are illustrative ranges based on literature; absolute values depend on injection dosage and time.
References
-
Cochemé, H. M., et al. (2011).[2] "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix."[2][7][8] Cell Metabolism. Link
-
Cochemé, H. M., et al. (2012).[2] "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols. Link
-
Logan, A., et al. (2014). "In vivo levels of mitochondrial hydrogen peroxide increase with age in the mouse heart."[3] Aging Cell. Link
-
Salin, K., et al. (2017). "Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress." Scientific Reports. Link
-
Chouchani, E. T., et al. (2016). "Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS." Nature. Link
Sources
- 1. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
evaluating MitoB-d15 linearity in calibration curves
Evaluating the linearity of calibration curves is a cornerstone of quantitative mass spectrometry. When quantifying mitochondrial reactive oxygen species (ROS) in vivo, the ratiometric probe MitoB and its oxidized product, MitoP, have become the gold standard. However, the accuracy of this ratiometric approach relies entirely on the precision of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration curve.
As an application scientist, I have seen numerous quantification workflows fail due to poor internal standard selection or improper matrix matching. This guide provides an in-depth, objective comparison of calibration strategies, explaining the mechanistic causality behind why MitoB-d15 is the optimal stable isotope-labeled internal standard (SIL-IS) for achieving flawless linearity.
To understand why calibration linearity is critical, we must first examine the causality of the probe's design. MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide) consists of two functional moieties:
-
Triphenylphosphonium (TPP⁺) Cation: A lipophilic cation that drives the probe's accumulation into the mitochondrial matrix, powered by the negative Nernstian membrane potential (Δψm) 1.
-
Arylboronic Acid: A reactive group that undergoes selective, stoichiometric oxidative cleavage by hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻) to form a phenol product, MitoP 2.
Because the absolute uptake of MitoB varies between tissues based on local membrane potentials, absolute quantification of MitoP alone is meaningless. Instead, we measure the MitoP/MitoB ratio , which elegantly normalizes for these uptake variations 3.
Mechanism of MitoB oxidation to MitoP by mitochondrial reactive oxygen species.
Comparative Analysis of Calibration Strategies
When constructing a calibration curve, the mass spectrometer's electrospray ionization (ESI) source is highly susceptible to matrix effects (ion suppression or enhancement from co-eluting biological lipids/proteins). To correct for this, an internal standard must be used.
Why use MitoB-d15 (where 15 protons on the TPP rings are replaced by deuterium) instead of a structural analog like TPP⁺-C2 or a lesser-deuterated variant?
-
Co-elution Causality: Structural analogs like TPP⁺-C2 elute at different retention times than MitoB. Because matrix suppression zones in LC gradients are highly localized, an analog will not experience the same suppression as the target analyte, leading to a skewed calibration curve [[2]](). MitoB-d15 co-elutes perfectly with MitoB.
-
Isotopic Envelope Clearance: The natural ¹³C isotopic envelope of unlabeled MitoB extends several Daltons upward. If a d5 standard were used, the heavy isotopes of a highly concentrated MitoB sample could bleed into the d5 detection channel (isotopic cross-talk), destroying linearity at the lower end of the curve. The +15 Da mass shift of MitoB-d15 completely isolates the standard's MRM transition from the analyte [[4]]().
Quantitative Comparison of Calibration Strategies
| Calibration Strategy | Linearity (R²) | Matrix Effect Compensation | Extraction Recovery Control | Precision (CV%) |
| MitoB-d15 (SIL-IS) | > 0.99 | Excellent (Co-elutes) | Complete (Pre-extraction) | < 5% |
| TPP⁺-C2 (Analog) | ~ 0.95 - 0.98 | Moderate (Different RT) | Partial | 10 - 15% |
| External Calibration | < 0.90 | Poor (No compensation) | None | > 20% |
Data synthesized from established LC-MS/MS validation parameters for TPP-conjugated probes.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness in your data, the extraction and calibration protocol must be a self-validating system . By spiking MitoB-d15 into the biological matrix before extraction, the standard undergoes the exact same degradation, precipitation, and ionization variations as the endogenous analyte. If extraction fails, the internal standard signal drops proportionally, maintaining the correct Area Ratio and preserving linearity.
Step-by-Step Methodology
-
Matrix Preparation: Aliquot 200 µL of control homogenate (tissue must be <100 mg to prevent severe ESI saturation) into microcentrifuge tubes 5.
-
Calibrator Spiking: Spike unlabeled MitoB and MitoP standards to create a concentration gradient (typically 1 to 1,000 pmol) 5.
-
Internal Standard Spiking: Add 10 µL of a fixed-concentration MitoB-d15 / MitoP-d15 mixture to all tubes 5. Vortex for 30 seconds.
-
Acidic Extraction: Add 500 µL of 60:40 Acetonitrile:Water containing 0.1% Formic Acid.
-
Causality: Acetonitrile precipitates bulky proteins, while the lipophilic TPP group remains highly soluble. Formic acid drops the pH, ensuring the arylboronic acid moiety remains protonated and chemically stable during extraction 6.
-
-
Clarification: Centrifuge at 16,000 × g for 10 minutes at room temperature. Transfer the supernatant to an HPLC vial 5.
-
LC-MS/MS Analysis: Run samples in Multiple Reaction Monitoring (MRM) mode. Plot the ratio of (Unlabeled Peak Area / d15 Peak Area) against the nominal concentration.
Self-validating extraction and LC-MS/MS workflow using MitoB-d15 internal standards.
Evaluating Linearity: Causality and Troubleshooting
A properly executed MitoB-d15 calibration curve should yield an R² > 0.99 over a dynamic range of 1 to 1,000 pmol [[5]](). If your curve fails linearity, investigate the following mechanistic causes:
-
Loss of Linearity at the Low End (Elevated Y-Intercept): This is almost always caused by isotopic impurity in the internal standard. If your MitoB-d15 contains even 2% of un-deuterated (d0) MitoB, the spiked standard will artificially inflate the analyte signal at low concentrations. High-quality commercial MitoB-d15 is strictly controlled to contain ≤1% d0 forms 4.
-
Loss of Linearity at the High End (The "Hook" Effect): If the curve flattens out at concentrations >500 pmol, you are experiencing detector saturation or severe ESI charge-competition. This happens when tissue input exceeds ~100 mg, introducing excess phospholipids that compete with the TPP cation for ionization droplets [[5]](). The solution is to dilute the sample extract, not to change the MS parameters.
Conclusion
Evaluating mitochondrial ROS via the MitoB/MitoP ratiometric method is an incredibly powerful technique for drug development and aging research. However, the biological insights derived from this assay are only as reliable as the analytical chemistry underpinning it. By utilizing MitoB-d15 as a stable isotope-labeled internal standard 7, researchers create a self-validating workflow that mathematically neutralizes matrix suppression and extraction variability, ensuring pristine calibration linearity and unassailable quantitative data.
References
-
Cochemé HM, et al. "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols. [Link]
-
NIH. "In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration".[Link]
-
Portland Press. "Understanding and preventing mitochondrial oxidative damage".[Link]
-
NIH. "Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid". [Link]
Sources
- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 2. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Comprehensive Guide to Handling MitoB-d15: Safety, Logistics, and Application
[1]
Executive Summary & Substance Profile
MitoB-d15 ([(3-hydroxybenzyl)triphenyl-d15-phosphonium, bromide]) is a deuterated isotopologue of the mitochondria-targeted hydrogen peroxide probe, MitoB.[1] It serves as the critical internal standard for the ratiometric quantification of mitochondrial H₂O₂ via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Safety & Risk Assessment (PPE Matrix)
While MitoB-d15 is often handled in minute quantities, its chemical moiety—the triphenylphosphonium (TPP) cation—is a known membrane-permeable lipophilic cation.[1] It behaves as a mitochondrial toxicant at high concentrations and is an irritant.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled. The TPP moiety accumulates in mitochondria driven by membrane potential (
). -
Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]
-
Physical Hazards: Hygroscopic solid; light-sensitive.
Personal Protective Equipment (PPE) Standards
| Component | Specification | Rationale (Causality) |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | TPP compounds are designed to cross biological membranes rapidly.[1] Double gloving prevents dermal absorption in case of micro-tears. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders that may become airborne. Goggles seal the eyes from irritant dust. |
| Respiratory | N95 or Fume Hood (Preferred) | Handling the lyophilized powder must occur in a certified chemical fume hood to prevent inhalation of the cation. |
| Body Defense | Lab Coat (Buttoned, Long-sleeved) | Prevents contamination of personal clothing and skin contact.[1] |
Operational Protocol: Storage & Reconstitution
Scientific Integrity Note: Improper storage leads to hydrolysis of the boronic acid moiety or degradation of the TPP cation, invalidating the internal standard calibration.
A. Storage Requirements[2][3][4][5][6][7][8][9][10]
-
Temperature: Store at -20°C .
-
Environment: Protect from light (amber vials) and moisture (desiccated).[1]
-
Stability: Stable for >1 year in solid form. Solutions should be prepared fresh or aliquoted and frozen at -80°C to avoid freeze-thaw cycles.
B. Reconstitution Strategy
-
Solvent Choice: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).
-
Why? MitoB-d15 is lipophilic. Water solubility is limited without an organic co-solvent.
-
-
Concentration: Prepare a stock solution (e.g., 5 mM).
-
Procedure:
-
Equilibrate the vial to room temperature before opening to prevent water condensation (hygroscopic nature).
-
Add solvent in a fume hood.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Experimental Workflow: The Ratiometric Method
Expertise & Experience: The accuracy of the MitoB method relies on the "Spike-In" timing. MitoB-d15 must be added to the tissue homogenate immediately after lysis but before extraction. This ensures that any loss of analyte during the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is mirrored by the internal standard.[1]
Workflow Diagram
The following diagram illustrates the logical flow from in vivo injection to MS quantification.
Figure 1: Critical workflow for MitoB ratiometric analysis. Note the specific insertion point of the d15-standard to correct for extraction losses.
Protocol Steps for Quantification
-
Sample Collection: Flash-freeze tissue in liquid nitrogen immediately after harvest to stop metabolic reactions.
-
Homogenization: Homogenize tissue in buffer (e.g., PBS/TCA) containing N-ethylmaleimide (NEM) if necessary to block thiols (though less critical for MitoB than thiol probes).[1]
-
Internal Standard Spike (Critical Step):
-
Add MitoB-d15 and MitoP-d15 to the homogenate.
-
Target Concentration: Final concentration should mimic expected analyte levels (typically 0.5–1.0 pmol/mg tissue).[1]
-
-
Extraction: Perform liquid extraction (e.g., Ethanol or Methanol/Chloroform).
-
Analysis: Inject onto LC-MS/MS (MRM mode).
-
MitoB-d15 Transition: Monitor the specific mass transition (e.g., m/z precursor → m/z product) distinct from endogenous MitoB.[1]
-
Troubleshooting & Data Validation
Use this table to validate your system before running valuable samples.
| Observation | Probable Cause | Corrective Action |
| Low Signal (d15) | Ion suppression from matrix | Dilute sample or improve chromatographic separation (UPLC). |
| High Background | Carryover on column | Run blank injections (MeOH) between samples. |
| Ratio Drift | Oxidation of MitoB ex vivo | Ensure samples are kept on ice; add antioxidants (e.g., BHT) to extraction solvent.[1] |
| Inconsistent RT | Column degradation | TPP compounds stick to C18 columns. Wash column with high organic solvent frequently. |
Disposal & Environmental Safety
MitoB-d15 contains a bromide counter-ion and a lipophilic phosphonium cation, classifying it as hazardous chemical waste.
-
Liquid Waste: Collect all LC-MS effluents and extraction solvents in Halogenated Organic Waste containers (due to potential chloroform or bromide content).
-
Solid Waste: Dispose of contaminated gloves, vials, and pipette tips in Hazardous Solid Waste bins.
-
Drain Disposal: Strictly Prohibited. TPP compounds are toxic to aquatic life and resistant to biodegradation.
Emergency Procedures
References
-
Cochemé, H. M., et al. (2012). "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H₂O₂ in living Drosophila." Nature Protocols, 7(5), 946-958.[1]
-
Cochemé, H. M., et al. (2011). "Measurement of H₂O₂ within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix." Cell Metabolism, 13(3), 340-350.[1]
-
Cayman Chemical. "MitoB-d15 Product Information & Safety Data."
-
Logan, A., et al. (2014). "Assessing exact mitochondrial H₂O₂ levels in vivo using the MitoB method." Free Radical Biology and Medicine, 75, S12.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mitomaterials.com [mitomaterials.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. ICSC 0700 - TRIPHENYLPHOSPHINE [chemicalsafety.ilo.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.dk [fishersci.dk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
